4-Amino-3-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20673. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNAYFWAXZJITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061805 | |
| Record name | Benzoic acid, 4-amino-3-nitro- | |
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Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24841362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1588-83-6 | |
| Record name | 4-Amino-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Amino-3-nitrobenzoic acid | |
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| Record name | 4-Amino-3-nitrobenzoic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20673 | |
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| Record name | Benzoic acid, 4-amino-3-nitro- | |
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| Record name | Benzoic acid, 4-amino-3-nitro- | |
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| Record name | 4-amino-3-nitrobenzoic acid | |
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| Record name | 4-Amino-3-nitrobenzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and dyes.[1] The strategic positioning of its amino, nitro, and carboxylic acid functional groups on the benzene (B151609) ring imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications. The synthesis routes are elucidated with clear diagrams to facilitate understanding of the chemical transformations.
Introduction
This compound, with the chemical formula C₇H₆N₂O₄, is a yellow crystalline solid.[2] Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it an interesting subject for studying substituent effects in aromatic systems and a key precursor for more complex molecules.[1] This guide will explore the most common and effective methods for its preparation, focusing on reaction efficiency, substrate availability, and product purity.
Core Synthesis Pathways
The synthesis of this compound can be broadly categorized into a few key strategies. The most prevalent and well-documented approach involves the nitration of a protected aminobenzoic acid derivative, followed by deprotection. Other notable methods include the modification of benzoic acid derivatives and the amination of chloronitrobenzoic acid.
Pathway 1: Nitration of 4-Acetamidobenzoic Acid followed by Hydrolysis
This is a widely employed and reliable method that proceeds in two main steps: the nitration of 4-acetamidobenzoic acid and the subsequent hydrolysis of the acetamido group. The initial acetylation of 4-aminobenzoic acid protects the amino group from oxidation during nitration and directs the incoming nitro group to the position ortho to the amino group.
Logical Relationship Diagram
Caption: Synthesis of this compound from 4-Aminobenzoic Acid.
Experimental Protocol:
Step 1: Synthesis of 4-Acetamidobenzoic Acid (Protection)
-
This step is a standard procedure and is assumed as a prerequisite for this pathway. 4-Acetamidobenzoic acid is commercially available.
Step 2: Nitration of 4-Acetamidobenzoic Acid
-
Method A: Add 50 parts of 4-acetamidobenzoic acid to 144 parts of 83.6% nitric acid at a temperature of 0 to 25 °C.[2] To this slurry, add 87.5 parts of a mixed acid (67 parts sulfuric acid and 33 parts 100% nitric acid) over 30 minutes, maintaining the temperature between 8-13 °C with external cooling.[2] Stir the resulting reddish-brown solution for an additional 30 minutes at 7-9 °C.[2]
-
Method B: Dissolve 4-acetamidobenzoic acid in sulfuric acid (86% to 92% concentration).[3] Add a mixture of nitric acid and sulfuric acid, providing 1 to 1.2 moles of nitric acid per mole of 4-acetamidobenzoic acid, over a period of about 1 to 5 hours.[3] The temperature should be maintained between 0 °C and 12 °C.[3]
Step 3: Isolation of 4-Acetamido-3-nitrobenzoic Acid
-
Drown the reaction mass in water. The 4-acetamido-3-nitrobenzoic acid will precipitate.[2]
-
Filter the precipitate and wash with water.[2]
Step 4: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid
-
The isolated 4-acetamido-3-nitrobenzoic acid can be hydrolyzed by heating the aqueous slurry to 90-95 °C for approximately 2 hours.[2]
-
Alternatively, the drowned slurry from the nitration step can be heated directly to effect deacetylation without isolating the intermediate.[2]
-
After heating, cool the slurry. The this compound will precipitate as a bright yellow solid.[2]
-
Filter the product, wash with water, and dry.[2]
Quantitative Data Summary
| Intermediate/Product | Starting Material | Reagents | Yield | Melting Point (°C) | Purity | Reference |
| 4-Acetamido-3-nitrobenzoic Acid | 4-Acetamidobenzoic Acid | HNO₃, H₂SO₄ | 89% | 212 - 219.5 | High | [2] |
| This compound | 4-Acetamido-3-nitrobenzoic Acid | Water (Hydrolysis) | High | 287.5 - 290 | High | [2] |
Pathway 2: Nitration of Benzoic Acid followed by Reduction
A more direct, though potentially less selective, approach involves the nitration of benzoic acid, followed by the reduction of the resulting nitrobenzoic acid isomers. The primary challenge with this method is the separation of the desired para-amino product from other isomers.
Workflow Diagram
Caption: Multi-step synthesis from Benzoic Acid.
Experimental Protocol:
Step 1: Nitration of Benzoic Acid
-
Benzoic acid is nitrated using a mixture of nitric acid and sulfuric acid. This process typically yields a mixture of ortho, meta, and para-nitrobenzoic acids.[4]
Step 2: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid
-
After separation of the isomers, 4-nitrobenzoic acid is reduced to 4-aminobenzoic acid.
-
Method A (Catalytic Hydrogenation): Prepare an aqueous solution of 4-nitrobenzoic acid and sodium hydroxide.[5][6] This sodium salt solution is then subjected to hydrogenation reduction using a Pd/C catalyst under a hydrogen pressure of 2-4 MPa and a temperature of 60-70 °C.[5][6] After the reaction, the catalyst is filtered off, and the solution is acidified (e.g., with HCl) to a pH of 3 to precipitate the 4-aminobenzoic acid.[5][6]
-
Method B (Metal/Acid Reduction): 4-Nitrobenzoic acid can be reduced using a metal and an acid, such as tin and hydrochloric acid.[4]
Step 3: Nitration of 4-Aminobenzoic Acid
-
This step is generally avoided due to the high reactivity of the amino group towards oxidizing nitrating agents, which can lead to undesired side products and decomposition. Protection of the amino group, as detailed in Pathway 1, is the preferred strategy.
Quantitative Data Summary
| Product | Starting Material | Reagents | Yield | Purity | Reference |
| 4-Aminobenzoic Acid | 4-Nitrobenzoic Acid | H₂, Pd/C, NaOH, HCl | >96% | >99% | [5][6] |
Pathway 3: From 4-Chloro-3-nitrobenzoic Acid
This pathway involves the nucleophilic aromatic substitution of the chloro group in 4-chloro-3-nitrobenzoic acid with an amino group. While the provided literature details this for the synthesis of a methylated analog, the principle is applicable to the synthesis of this compound.
Synthesis Pathway Diagram
Caption: Synthesis from 4-Chlorobenzoic Acid.
Experimental Protocol (Adapted):
Step 1: Nitration of 4-Chlorobenzoic Acid
-
Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.[7]
-
Add a nitrating mixture of concentrated nitric acid and sulfuric acid. The molar ratio of 4-chlorobenzoic acid to concentrated sulfuric acid to nitric acid is approximately 1:5.0:1.3.[7]
-
The reaction can be carried out in a continuous flow reactor at 70 °C with a residence time of 90 seconds.[7]
-
Quench the reaction mixture in ice water to precipitate the 4-chloro-3-nitrobenzoic acid.[7]
-
Filter, wash the solid with water until neutral, and dry.[7]
Step 2: Amination of 4-Chloro-3-nitrobenzoic Acid
-
Heat 4-chloro-3-nitrobenzoic acid with an aqueous solution of ammonia (B1221849) under pressure. The conditions would need to be optimized to achieve good conversion and yield.
-
After the reaction, acidify the mixture to precipitate the this compound.
Quantitative Data Summary (for related reaction)
| Product | Starting Material | Reagents | Yield | Purity | Reference |
| 4-Chloro-3-nitrobenzoic Acid | 4-Chlorobenzoic Acid | HNO₃, H₂SO₄ | 91.7% | 98.32% | [7] |
Alternative and Industrial Methods
Several other methods for the synthesis of this compound have been reported, primarily in patent literature and industrial contexts. These include:
-
Nitration of Methyl Benzoate followed by Hydrolysis: This approach can offer higher yields compared to the direct nitration of benzoic acid.[1][8]
-
Oxidative C-C Bond Cleavage: 3-Nitroacetophenone can be a precursor, with the acetyl group being cleaved and oxidized to a carboxylic acid.[1]
-
Nitration of Benzaldehyde (B42025): In an industrial setting, benzaldehyde can be treated under nitrating conditions to efficiently convert the aldehyde to the carboxylic acid.[1]
Conclusion
The synthesis of this compound is most reliably and commonly achieved through the nitration of 4-acetamidobenzoic acid followed by hydrolysis. This method offers good yields and high purity of the final product. While other pathways exist, such as those starting from benzoic acid or 4-chlorobenzoic acid, they may present challenges related to isomer separation or harsh reaction conditions. The choice of a particular synthetic route will ultimately depend on factors such as the availability of starting materials, scalability, and the desired purity of the final compound. This guide provides the foundational knowledge for researchers to make an informed decision on the most appropriate synthesis strategy for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 4. (Solved) - 4-Aminobenzoic acid is prepared from benzoic acid by the following... (1 Answer) | Transtutors [transtutors.com]
- 5. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 4-Amino-3-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-nitrobenzoic acid (CAS Number: 1588-83-6), a compound of interest in pharmaceutical and chemical research. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, presenting key findings in a structured format to facilitate research and development.
Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its atomic framework.
¹H NMR Spectral Data
The proton NMR spectrum was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.11-7.92 | Multiplet | 2H | Aromatic H |
| ~7.40-7.21 | Multiplet | 2H | Aromatic H |
| 13.06 | Singlet | 1H | Carboxylic Acid (-COOH) |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum was also recorded in DMSO-d₆.[1]
| Chemical Shift (δ) ppm | Assignment |
| 166.84 | C=O (Carboxylic Acid) |
| 166.37 | Aromatic C |
| 164.38 | Aromatic C |
| 132.59 | Aromatic C |
| 127.83 | Aromatic C |
| 116.14 | Aromatic C |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule through their characteristic absorption of infrared radiation. The data presented below corresponds to the analysis of a solid sample prepared as a KBr pellet.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400-3200 | Strong, Broad | N-H | Amine (N-H) Stretching |
| 3300-2500 | Very Broad | O-H | Carboxylic Acid (O-H) Stretching |
| 1760-1690 | Strong | C=O | Carboxylic Acid (C=O) Stretching |
| 1600-1585 & 1500-1400 | Medium-Weak | C=C | Aromatic Ring Stretching |
| 1550-1475 | Strong | N-O | Asymmetric Nitro (NO₂) Stretching |
| 1360-1290 | Strong | N-O | Symmetric Nitro (NO₂) Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The data below was likely obtained using electron ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 182 | ~100 | [M]⁺ (Molecular Ion) |
| 165 | Moderate | [M-OH]⁺ |
| 136 | Moderate | [M-NO₂]⁺ |
| 118 | Moderate | [M-NO₂-H₂O]⁺ |
| 90 | Moderate | [M-NO₂-COOH]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
NMR Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid aromatic acid is as follows:
-
Sample Preparation: Accurately weigh 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: The NMR spectra were recorded on a 500 MHz spectrometer.[1] The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize resolution. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.[1]
FT-IR Spectroscopy
The following protocol outlines the KBr (potassium bromide) pellet method for solid sample analysis:
-
Sample Grinding: Grind a small amount (1-2 mg) of this compound to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the sample.
-
Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry
The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer.
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe, and vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate key experimental workflows and the structural relationships of the functional groups in this compound.
Caption: General workflow for spectroscopic analysis of this compound.
Caption: Key functional groups of this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-3-nitrobenzoic acid. Due to the limited availability of directly assigned experimental data in public databases, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The prediction is based on the additive effects of the amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH) substituents on the aromatic ring. The amino group is a strong electron-donating group, causing a significant upfield shift (shielding) of the ortho and para protons. Conversely, the nitro and carboxylic acid groups are electron-withdrawing, leading to a downfield shift (deshielding) of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 6.80 - 6.95 | Doublet (d) | 8.5 - 9.0 |
| H-6 | 7.90 - 8.05 | Doublet of doublets (dd) | 8.5 - 9.0, 2.0 - 2.5 |
| H-2 | 8.45 - 8.60 | Doublet (d) | 2.0 - 2.5 |
| -NH₂ | 5.00 - 6.00 | Broad Singlet (br s) | - |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | - |
Structural and Signal Relationship
The following diagram illustrates the structure of this compound and the assigned protons corresponding to the predicted ¹H NMR signals.
Caption: Structure of this compound with predicted ¹H NMR assignments.
Experimental Protocol
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility of the sample and to observe the acidic proton.
-
Cap the NMR tube and vortex or sonicate the sample until the solid is completely dissolved.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
The spectrometer should be properly tuned and shimmed for the specific probe and solvent used.
-
Standard acquisition parameters should be employed, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
3. Data Acquisition:
-
Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0 to 15 ppm).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm or CD₃OD at 3.31 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants for all relevant signals.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR spectral analysis of this compound.
An In-depth Technical Guide to 4-Amino-3-nitrobenzoic Acid: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-nitrobenzoic acid, a key chemical intermediate, holds significant importance in the realms of pharmaceutical synthesis and dye manufacturing. Its unique molecular architecture, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid functional groups, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a thorough analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Physical and Chemical Properties
This compound is an organic compound with the molecular formula C₇H₆N₂O₄. It is a derivative of benzoic acid and is also known as 3-nitro-4-aminobenzoic acid. This compound typically appears as a yellow to ochre or light red crystalline powder. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzoic acid scaffold significantly influences its chemical behavior, particularly its acidity and reactivity in various organic transformations.[1][2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O₄ | [4] |
| Molecular Weight | 182.13 g/mol | |
| CAS Number | 1588-83-6 | [5] |
| Appearance | Ochre to yellow crystalline powder | [2][3] |
| Melting Point | 280-290 °C (decomposes) | |
| Boiling Point | ~315.51 °C (rough estimate) | [2] |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols, ketones, and ethyl acetate. | [3] |
| pKa | 4.19 (predicted) |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the nitration of a protected aminobenzoic acid derivative, followed by deprotection. A well-established method involves the nitration of 4-acetamidobenzoic acid and subsequent hydrolysis of the acetyl group.
Synthesis of this compound from 4-Acetamidobenzoic Acid
This two-step synthesis involves the nitration of the aromatic ring of 4-acetamidobenzoic acid, followed by the acidic hydrolysis of the acetamido group to yield the final product.
Step 1: Nitration of 4-Acetamidobenzoic Acid
-
Materials: 4-acetamidobenzoic acid, sulfuric acid (96%), nitric acid (83.6%).
-
Procedure:
-
In a reaction vessel maintained at 10-15°C, prepare a slurry of 50 parts of 4-acetamidobenzoic acid in 144 parts of 83.6% nitric acid.
-
Over a period of one hour, add 92 parts of 96% sulfuric acid to the slurry while maintaining the temperature between 10-15°C.
-
Stir the resulting brown solution for one hour at 10-15°C.
-
The reaction mass is then "drowned" by pouring it into 1000 parts of ice water, which causes the precipitation of 4-acetamido-3-nitrobenzoic acid as a pale yellow solid.
-
The precipitate is collected by filtration.
-
Step 2: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid
-
Materials: 4-acetamido-3-nitrobenzoic acid (from Step 1), water.
-
Procedure:
-
The filtered 4-acetamido-3-nitrobenzoic acid can be hydrolyzed without isolation from the aqueous slurry.
-
Heat the slurry to a temperature of 90-95°C for approximately 2 hours to effect deacetylation.
-
After the hydrolysis is complete, cool the slurry.
-
The bright yellow precipitate of this compound is then isolated by filtration.
-
The product is washed with 2000 parts of water and dried.
-
This process yields a high-purity product with a melting point in the range of 287.5-290°C.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene (B151609) ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.1-7.9 | Multiplet | 2H | Aromatic Protons |
| ~7.4-7.2 | Multiplet | 2H | Aromatic Protons |
| Variable | Broad Singlet | 2H | Amine (-NH₂) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum will show distinct peaks for the seven carbon atoms in different chemical environments.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~150-110 | Aromatic Carbons |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Medium | N-H Stretch (Amine) |
| 3300-2500 | Strong, Broad | O-H Stretch (Carboxylic Acid) |
| 1710-1680 | Strong | C=O Stretch (Carboxylic Acid) |
| 1600-1585 | Medium | C=C Stretch (Aromatic Ring) |
| 1550-1475 | Strong | N-O Asymmetric Stretch (Nitro Group) |
| 1360-1290 | Strong | N-O Symmetric Stretch (Nitro Group) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak corresponding to its molecular weight, along with various fragment ions.
Table 5: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 182 | Molecular Ion [M]⁺ |
| 165 | [M - OH]⁺ |
| 136 | [M - NO₂]⁺ |
| 118 | [M - COOH - OH]⁺ |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 4-Amino-3-nitrobenzoic Acid (CAS: 1588-83-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-nitrobenzoic acid, with the CAS number 1588-83-6, is an aromatic compound of significant interest in various scientific fields. Its bifunctional nature, possessing both an amino and a nitro group on a benzoic acid backbone, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, safety and handling guidelines, and detailed experimental protocols for its synthesis and analysis. Furthermore, this guide delves into its biological activities, with a particular focus on its role as a potent inhibitor of Trypanosoma cruzi trans-sialidase, a key enzyme in the pathogenesis of Chagas disease. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and other scientific disciplines who are working with or interested in this compound.
Core Properties
This section summarizes the key physical, chemical, and safety properties of this compound in easily accessible tables.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1588-83-6 | [1][2] |
| Molecular Formula | C₇H₆N₂O₄ | [1][2] |
| Molecular Weight | 182.13 g/mol | [1] |
| Appearance | Ochre to yellow crystalline powder | [3][4] |
| Melting Point | 280 °C (decomposes) | [3][5] |
| Boiling Point | ~315.51 °C (rough estimate) | [3] |
| Density | ~1.5181 g/cm³ (rough estimate) | [3] |
| pKa | 4.19 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in water, particularly at elevated temperatures. | [2] |
| Synonyms | 3-Nitro-4-aminobenzoic acid, 4-Carboxy-2-nitroaniline | [2] |
Spectral Data
| Spectroscopic Data | Value | Source(s) |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching at 1680 cm⁻¹, asymmetric nitro (N-O) stretches at 1535 cm⁻¹ | [4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Carboxyl-proton signal at δ 13.2 ppm, aromatic proton multiplets between δ 7.0–8.5 ppm | [4] |
Safety and Handling
| Hazard Information | Details | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][6] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [7] |
| Hazard Codes | Xi (Irritant), Xn (Harmful) | [3] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, protective clothing, and a NIOSH-approved respirator are recommended. | [5][7] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, as well as a protocol for a key biological assay.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the nitration of 4-acetamidobenzoic acid, followed by the hydrolysis of the acetamido group.
2.1.1. Step 1: Nitration of 4-Acetamidobenzoic Acid
-
In a flask equipped with a stirrer and a cooling bath, dissolve 50 parts of 4-acetamidobenzoic acid in 144 parts of 83.6% nitric acid. Maintain the temperature between 8-13 °C.[8]
-
To this slurry, slowly add 92 parts of 96% sulfuric acid over a one-hour period, ensuring the temperature of the reaction mixture is maintained at 10-15 °C.[8]
-
After the addition is complete, stir the resulting brown solution for an additional hour at 10-15 °C.[8]
-
Pour the reaction mixture into 1000 parts of ice water to precipitate the product, 4-acetamido-3-nitrobenzoic acid.[8]
-
Filter the pale yellow precipitate and wash it with 2000 parts of water.[8]
-
The crude 4-acetamido-3-nitrobenzoic acid can be dried or used directly in the next step. The expected yield is approximately 89%.[8]
2.1.2. Step 2: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid
-
Heat the drowned slurry of 4-acetamido-3-nitrobenzoic acid from the previous step to a temperature of 90-95 °C for approximately 2 hours.[8]
-
Cool the reaction mixture.[8]
-
Filter the bright yellow solid, which is the desired this compound.[8]
-
Wash the product with 2000 parts of water and dry it. The melting point of the purified product is expected to be in the range of 287.5-290 °C.[8]
Caption: Synthetic workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a representative HPLC method that can be adapted for the analysis of this compound, based on a protocol for a structurally similar compound.
2.2.1. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid). A typical starting condition could be 10% acetonitrile, ramping up to 90% over a set time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a wavelength around 254 nm or 326 nm could be a good starting point).[9][10]
-
Injection Volume: 10-20 µL.
2.2.2. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or the mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For the analysis of samples from biological matrices, a protein precipitation step with acetonitrile is recommended.[11]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[12]
Trypanosoma cruzi Trans-sialidase (TcTS) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against TcTS.
2.3.1. Materials
-
Recombinant Trypanosoma cruzi trans-sialidase (TcTS).
-
This compound (test compound).
-
Sialyllactose (donor substrate).
-
A suitable acceptor substrate (e.g., [¹⁴C]-lactose or a fluorescently labeled lactose (B1674315) derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplate.
-
Plate reader (scintillation counter or fluorescence reader, depending on the acceptor substrate).
2.3.2. Procedure
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed amount of recombinant TcTS to each well.
-
Add the different concentrations of the test compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and the inhibitor for a specific time (e.g., 15 minutes) at room temperature.[13]
-
Initiate the enzymatic reaction by adding the donor (sialyllactose) and acceptor substrates to each well.
-
Incubate the reaction for a set time at 37 °C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of product formed using the appropriate detection method (e.g., scintillation counting for [¹⁴C]-lactose or fluorescence measurement).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Effect of this compound on the expression level of the trans-sialidase gene in Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. prepchem.com [prepchem.com]
- 5. trans-Sialidase Inhibition Assay, a Highly Sensitive and Specific Diagnostic Test for Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 7. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. The trans-sialidase from the african trypanosome Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Trans-Sialidase Inhibition Assay Detects Trypanosoma cruzi Infection in Different Wild Mammal Species - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into 4-Amino-3-nitrobenzoic Acid: A Computational and Biological Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrobenzoic acid (4A3NBA) is a multifaceted organic compound with the molecular formula C₇H₆N₂O₄.[1][2][3][4] As a derivative of benzoic acid, it possesses both an amino (-NH₂) and a nitro (-NO₂) group, bestowing upon it unique chemical properties and making it a valuable building block in various scientific domains.[5] Its utility spans from the synthesis of pharmaceuticals and azo dyes to applications in material science.[5] Of particular interest to the drug development community is its identified role as a potential inhibitor of the enzyme trans-sialidase, which is crucial for the pathogenesis of Chagas disease caused by the parasite Trypanosoma cruzi.[5] This guide provides a comprehensive overview of the theoretical studies of 4A3NBA, focusing on its molecular structure, vibrational spectra, and electronic properties as elucidated by computational methods. Furthermore, it delves into its biological significance as an enzyme inhibitor and outlines relevant experimental protocols.
Molecular Structure and Properties
Computational Methodology
Theoretical calculations for molecules structurally similar to 4A3NBA, such as 4-methyl-3-nitrobenzoic acid and various aminobenzoic acid isomers, have been successfully performed using Density Functional Theory (DFT).[7][8][9] The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set is a common and reliable method for optimizing the geometry and calculating the vibrational and electronic properties of such aromatic compounds.[7][8][9] This level of theory provides a good balance between computational cost and accuracy for predicting molecular parameters.
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Molecular Structure Input: The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .gjf).
-
Computational Software: A quantum chemistry software package such as Gaussian is utilized for the calculations.
-
Method Selection: The calculation is set up using the DFT method with the B3LYP functional.
-
Basis Set Selection: The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including polarization and diffuse functions.
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Electronic Property Calculation: The output of the DFT calculation also provides information on the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Predicted Geometrical Parameters
Based on DFT calculations of analogous molecules, the following table summarizes the expected bond lengths and angles for this compound. These values are derived from studies on 4-methyl-3-nitrobenzoic acid and should be considered as approximations pending a dedicated theoretical study on 4A3NBA.[8][9]
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (aromatic) | 1.38 - 1.40 |
| C-N (amino) | ~1.38 | |
| C-N (nitro) | ~1.47 | |
| N-O (nitro) | ~1.23 | |
| C-C (carboxyl) | ~1.49 | |
| C=O (carboxyl) | ~1.21 | |
| C-O (carboxyl) | ~1.36 | |
| O-H (carboxyl) | ~0.97 | |
| Bond Angles (°) | C-C-C (aromatic) | 118 - 121 |
| C-C-N (amino) | ~120 | |
| C-C-N (nitro) | ~118 | |
| O-N-O (nitro) | ~124 | |
| C-C=O (carboxyl) | ~123 | |
| C-C-O (carboxyl) | ~112 | |
| C-O-H (carboxyl) | ~106 |
Vibrational Spectroscopy: A Theoretical and Experimental Comparison
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structure of molecules. Theoretical frequency calculations can aid in the assignment of experimental vibrational bands.
Predicted Vibrational Frequencies
The vibrational modes of 4A3NBA can be predicted using DFT calculations. The following table presents a selection of characteristic vibrational frequencies for key functional groups, based on studies of similar molecules. It is important to note that calculated frequencies are often scaled by a factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to better match experimental values.[10]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H symmetric stretch | Amino (-NH₂) | ~3400 |
| N-H asymmetric stretch | Amino (-NH₂) | ~3500 |
| O-H stretch | Carboxylic acid (-COOH) | ~3300 (broad, H-bonded) |
| C=O stretch | Carboxylic acid (-COOH) | ~1700 |
| N-O asymmetric stretch | Nitro (-NO₂) | ~1530 |
| N-O symmetric stretch | Nitro (-NO₂) | ~1350 |
| C-N stretch | Amino (-NH₂) | ~1300 |
| C-C aromatic stretch | Benzene ring | 1400 - 1600 |
Experimental Protocol: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
-
Sample Preparation: For FTIR analysis, a small amount of the solid this compound is typically mixed with potassium bromide (KBr) and pressed into a pellet. For Raman spectroscopy, the solid sample can often be analyzed directly.
-
Instrumentation: A commercial FTIR and Raman spectrometer are used for data acquisition.
-
Data Acquisition: The spectra are recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The obtained spectra are analyzed to identify the characteristic absorption or scattering bands corresponding to the different vibrational modes of the molecule. These are then compared with the theoretically predicted frequencies.
Electronic Properties and Reactivity
The electronic properties of a molecule, such as the HOMO and LUMO energies, are crucial for understanding its reactivity and potential applications, for instance, in dye-sensitized solar cells or as a pharmacological agent.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For a related compound, 4-Amino-3-Nitrobenzonitrile, the HOMO-LUMO gap was calculated to be 5.56 eV using DFT (B3LYP).[11] It is expected that this compound will have a similar, relatively large HOMO-LUMO gap, indicating good stability.
| Property | Predicted Value (eV) |
| HOMO Energy | (Value to be calculated) |
| LUMO Energy | (Value to be calculated) |
| HOMO-LUMO Gap | ~5.5 |
Biological Activity: Inhibition of Trypanosoma cruzi Trans-sialidase
A significant aspect of the study of this compound is its potential as a therapeutic agent against Chagas disease. This is attributed to its ability to inhibit the Trypanosoma cruzi trans-sialidase (TcTS) enzyme.[5]
The Role of Trans-sialidase in Chagas Disease
Trypanosoma cruzi cannot synthesize sialic acids de novo and relies on the TcTS enzyme to scavenge them from the host's cells.[12][13] The enzyme transfers sialic acid residues to the parasite's surface, which is crucial for its survival, invasion of host cells, and evasion of the host's immune system.[12][13][14] By inhibiting TcTS, the parasite's ability to establish and maintain infection can be significantly hampered.
Mechanism of Inhibition and Signaling Pathway
Benzoic acid derivatives have been identified as potential non-sugar-based inhibitors of TcTS.[15][16] The negatively charged carboxylate group is thought to mimic the sialic acid substrate, interacting with the enzyme's active site.[15] The inhibition of TcTS by this compound can disrupt the downstream signaling events that are modulated by the parasite's sialylated surface. For instance, the interaction of sialylated parasite molecules with Siglecs on dendritic cells can interfere with the secretion of Interleukin-12 (IL-12), a key cytokine in the anti-parasitic immune response.[12][13] Furthermore, TcTS can induce the expression of IL-17 through a non-canonical pathway in B cells.[12][13]
The following diagram illustrates the conceptual signaling pathway of T. cruzi trans-sialidase and the inhibitory effect of this compound.
Caption: Inhibition of T. cruzi trans-sialidase by this compound.
Experimental Protocol: Trans-sialidase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant T. cruzi trans-sialidase is prepared. A suitable sialic acid donor (e.g., fetuin) and an acceptor substrate are also prepared in an appropriate buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
Assay Reaction: The enzyme, donor substrate, acceptor substrate, and different concentrations of the inhibitor are incubated together.
-
Detection: The amount of sialic acid transferred to the acceptor substrate is quantified. This can be done using various methods, such as HPLC or by using a fluorescently labeled acceptor.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the nitration of 4-acetamidobenzoic acid followed by the hydrolysis of the acetamido group.[6]
Experimental Protocol: Synthesis via Nitration and Hydrolysis
-
Nitration: 4-Acetamidobenzoic acid is carefully added to a solution of nitric acid at a controlled low temperature (e.g., 0-10°C). The reaction mixture is stirred for a specific duration to allow for mononitration.
-
Precipitation: The reaction mixture is then poured into ice-water, causing the precipitation of 4-acetamido-3-nitrobenzoic acid.
-
Isolation of Intermediate: The precipitate is collected by filtration and washed with water.
-
Hydrolysis: The isolated 4-acetamido-3-nitrobenzoic acid is then heated in an acidic or basic solution to hydrolyze the acetamido group to an amino group.
-
Isolation and Purification: The resulting this compound is cooled, and the solid product is collected by filtration, washed, and can be further purified by recrystallization.
The following diagram outlines the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of 4A3NBA.
Conclusion
This compound is a molecule of significant interest due to its versatile chemical nature and promising biological activity. While a dedicated and comprehensive theoretical study on this specific molecule is yet to be published, computational analysis of structurally similar compounds provides valuable insights into its expected molecular geometry, vibrational spectra, and electronic properties. The application of DFT methods, particularly B3LYP with a 6-311++G(d,p) basis set, is a well-established approach for such investigations. The role of 4A3NBA as an inhibitor of Trypanosoma cruzi trans-sialidase highlights its potential in the development of new therapeutics for Chagas disease. Further experimental and theoretical research is warranted to fully elucidate its properties and biological mechanisms, which will undoubtedly pave the way for its broader application in medicinal chemistry and material science.
References
- 1. Benzoic acid, 4-amino-3-nitro- [webbook.nist.gov]
- 2. 4-氨基-3-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 1588-83-6 [m.chemicalbook.com]
- 4. This compound | 1588-83-6 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid: Tag effects, isotopic labels, and identification of the E,Z isomer of the O-protomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. Frontiers | Role of Trypanosoma cruzi Trans-sialidase on the Escape from Host Immune Surveillance [frontiersin.org]
- 13. Role of Trypanosoma cruzi Trans-sialidase on the Escape from Host Immune Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3-nitrobenzoic acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal molecule in the landscape of organic synthesis. Its unique structure, featuring an amino group and a nitro group on a benzoic acid backbone, imparts a versatile reactivity that has been harnessed in various chemical industries. This guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a particular focus on its crucial role as a building block in the pharmaceutical industry. The strategic placement of its functional groups allows for a range of chemical modifications, making it an indispensable intermediate in the synthesis of complex molecules, including dyes and active pharmaceutical ingredients (APIs). This document will delve into the technical details of its synthesis, present its physicochemical properties in a structured format, and explore its significance in modern drug development.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molecular Weight | 182.13 g/mol | [1] |
| CAS Number | 1588-83-6 | [1] |
| Appearance | White to ochre-yellow crystalline powder | [1][2] |
| Melting Point | ~280-290 °C (decomposes) | [1][2][3] |
| Solubility | Very soluble in water | [4] |
| Beilstein Registry Number | 645206 | [4] |
| Beilstein Reference | 4-14-00-01287 | [4] |
Table 2: Spectral Data for this compound
| Spectrum Type | Key Peaks/Signals |
| Infrared (IR) | 3480, 3376 cm⁻¹ (N-H stretching), 1710 cm⁻¹ (C=O stretching), 1650 cm⁻¹ (N-H bending), 1602 cm⁻¹ (aromatic C=C stretching), 1344 cm⁻¹ (N-O stretching)[5] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.20 (s, 1H, COOH), 8.69 (m, 1H, Ar-H), 8.54 (d, J=8.2 Hz, 1H, Ar-H), 8.17 (d, J=7.78 Hz, 1H, Ar-H), 7.81 (s, 1H, NH₂)[5] |
| ¹³C NMR (300MHz, CDCl₃) | δ 164.13, 154.56, 144.44, 143.14, 140.17, 137.36, 122.30, 120.40[5] |
| Mass Spectrum (GC-MS) | Available through SpectraBase[6] |
Historical Context and Discovery
A significant milestone in the documented synthesis of this compound is found in the patent literature of the mid-20th century. For instance, a 1965 patent details a robust method for its preparation, highlighting its importance as a chemical intermediate by that time.[7] This era saw the transition of many such compounds from laboratory curiosities to valuable industrial chemicals.
Key Synthetic Pathways
The synthesis of this compound can be achieved through several routes. The most common and historically significant methods involve the nitration of a protected aminobenzoic acid derivative, followed by deprotection.
Synthesis from 4-Acetamidobenzoic Acid
A well-established and industrially relevant method for the preparation of this compound involves the nitration of 4-acetamidobenzoic acid, followed by hydrolysis of the acetamido group. The initial protection of the amino group as an acetamide (B32628) is crucial to prevent oxidation during nitration and to direct the incoming nitro group to the position ortho to the amino group.
Caption: Synthesis of this compound from 4-Acetamidobenzoic Acid.
Experimental Protocol: Nitration of 4-Acetamidobenzoic Acid and Subsequent Hydrolysis [7][8]
-
Nitration:
-
In a suitable reaction vessel, 4-acetamidobenzoic acid is dissolved in concentrated sulfuric acid at a controlled temperature, typically between 0°C and 12°C.[8]
-
A mixture of nitric acid and sulfuric acid (mixed acid) is added dropwise to the solution while maintaining the low temperature. The molar ratio of nitric acid to 4-acetamidobenzoic acid is typically between 1:1 and 1.2:1.[8]
-
The reaction mixture is stirred for a period of 1 to 5 hours until the nitration is complete.[8]
-
The reaction is then quenched by pouring the mixture into ice water, which causes the precipitation of 4-acetamido-3-nitrobenzoic acid as a solid.
-
The precipitate is collected by filtration and washed with water.
-
-
Hydrolysis:
-
The crude 4-acetamido-3-nitrobenzoic acid is then subjected to hydrolysis without the need for intermediate purification.[7]
-
The solid is suspended in water and heated to approximately 90-95°C.[7][8]
-
The hydrolysis is typically carried out for about 2 hours, during which the acetyl group is cleaved.[7][8]
-
Upon cooling, the this compound precipitates as a yellow solid.
-
The product is isolated by filtration, washed with water, and dried.
-
This process provides a high yield of substantially pure this compound.[7]
Application in Drug Development: The Synthesis of Dabigatran
This compound is a critical starting material in the synthesis of several pharmaceuticals. One of the most prominent examples is its use in the production of Dabigatran, a potent direct thrombin inhibitor used as an anticoagulant. The synthesis of a key intermediate for Dabigatran from a derivative of this compound is outlined below.
Caption: Simplified workflow for the synthesis of Dabigatran.
In the synthesis of Dabigatran, 4-chloro-3-nitrobenzoic acid is first converted to 4-(methylamino)-3-nitrobenzoic acid. This intermediate is then activated and coupled with another amine-containing fragment. The nitro group is subsequently reduced to an amino group, which then participates in a cyclization reaction to form the benzimidazole (B57391) core of the Dabigatran molecule. Further chemical modifications lead to the final active pharmaceutical ingredient.
Other Applications
Beyond its significant role in the pharmaceutical industry, this compound is also a valuable intermediate in the synthesis of azo dyes.[1] The presence of both an amino and a carboxylic acid group allows it to be diazotized and coupled with various aromatic compounds to produce a wide range of colors for the textile industry.[1]
Conclusion
This compound is a molecule with a rich history and a vibrant present in the world of chemical synthesis. From its probable origins in the exploratory era of aromatic chemistry to its current indispensable role in the production of life-saving medications like Dabigatran, this compound exemplifies the enduring importance of fundamental organic molecules. Its versatile reactivity, stemming from the unique arrangement of its functional groups, ensures its continued relevance for researchers, scientists, and drug development professionals. A thorough understanding of its properties and synthetic methodologies, as detailed in this guide, is paramount for unlocking its full potential in future scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 1588-83-6 [m.chemicalbook.com]
- 3. This compound | 1588-83-6 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. spectrabase.com [spectrabase.com]
- 7. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
Molecular weight and formula of 4-Amino-3-nitrobenzoic acid
An In-Depth Technical Guide to 4-Amino-3-nitrobenzoic Acid for Researchers and Drug Development Professionals
Abstract
This compound is a versatile organic compound with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities and mechanisms of action. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this important molecule.
Chemical and Physical Properties
This compound, also known as 3-nitro-4-aminobenzoic acid, is a substituted benzoic acid derivative.[1] Its chemical structure features both an amino (-NH₂) and a nitro (-NO₂) group attached to the benzene (B151609) ring, which imparts unique reactivity and biological properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molecular Weight | 182.13 g/mol | |
| CAS Number | 1588-83-6 | [1] |
| Appearance | White to off-white or yellow solid | [1] |
| Melting Point | 280-290 °C (decomposes) | [1][2] |
| Boiling Point | 417.8 ± 35.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Solubility | Very soluble in water | [3] |
| pKa | 4.19 | [3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nitration of an N-protected precursor, 4-acetamidobenzoic acid, followed by hydrolysis to remove the acetyl protecting group.[4] This multi-step process ensures selective nitration at the position ortho to the amino group and prevents undesirable oxidation of the amino group.
Experimental Protocol: Synthesis via Nitration of 4-Acetamidobenzoic Acid
This protocol is adapted from established procedures for the nitration of acetanilides.[4][5]
Materials:
-
4-Acetamidobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask, prepare a nitrating mixture by cautiously adding a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid.
-
Cool this mixture in an ice bath to maintain a low temperature.
-
-
Nitration Reaction:
-
In a separate reaction vessel, dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-acetamidobenzoic acid. It is critical to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation of 4-Acetamido-3-nitrobenzoic Acid:
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to remove any residual acid.
-
-
Hydrolysis of the Acetyl Group:
-
The isolated 4-acetamido-3-nitrobenzoic acid can be hydrolyzed to this compound without further purification.
-
Create a slurry of the 4-acetamido-3-nitrobenzoic acid in water.
-
Heat the slurry to 90-95 °C for approximately 2 hours to effect hydrolysis.[4]
-
After cooling, the bright yellow this compound is collected by filtration, washed with water, and dried.[4]
-
References
Methodological & Application
The Versatility of 4-Amino-3-nitrobenzoic Acid: A Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrobenzoic acid is a valuable and versatile building block in the field of organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid, an aromatic amine, and a nitro group, allows for a diverse range of chemical transformations. This aromatic compound serves as a key starting material for the synthesis of a wide array of molecules, including pharmaceuticals, dyes, and complex heterocyclic systems. The strategic placement of the amino and nitro groups ortho to each other on the benzoic acid scaffold provides a reactive handle for various cyclization and functional group interconversion reactions. This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Physicochemical Properties and Synthesis
This compound is a yellow to brown crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.14 g/mol |
| Melting Point | 284-288 °C |
| Appearance | Yellow to brown crystalline powder |
| CAS Number | 1588-83-6 |
The synthesis of this compound can be achieved through several established routes. One common and efficient method involves the nitration of 4-acetamidobenzoic acid followed by the hydrolysis of the acetyl group.
Experimental Protocol: Synthesis of this compound
Protocol 1: Nitration of 4-Acetamidobenzoic Acid and Subsequent Hydrolysis
This two-step one-pot procedure provides a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
4-Acetamidobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10.0 g of 4-acetamidobenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 15 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The intermediate, 4-acetamido-3-nitrobenzoic acid, will precipitate as a pale yellow solid.
-
To hydrolyze the acetyl group, heat the aqueous slurry to 90-95 °C and maintain this temperature for 2 hours with occasional stirring.
-
Cool the mixture to room temperature. The product, this compound, will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper, and then dry in a vacuum oven at 80 °C.
Expected Yield: 85-90%
Applications in the Synthesis of Heterocyclic Compounds
The ortho-disposed amino and nitro groups, in conjunction with the carboxylic acid, make this compound an excellent precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active molecules.
Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis of benzimidazole (B57391) derivatives from this compound typically involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative.
Workflow for Benzimidazole Synthesis
Experimental Protocol: Synthesis of a Benzimidazole Derivative
Protocol 2: Synthesis of 2-Substituted-1H-benzimidazole-6-carboxylic acid
This protocol outlines a general procedure for the synthesis of benzimidazoles from 3,4-diaminobenzoic acid, which is readily prepared by the reduction of this compound.
Step 1: Reduction of this compound to 3,4-Diaminobenzoic acid
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
Procedure:
-
Suspend 5.0 g of this compound in 50 mL of ethanol in a round-bottom flask.
-
Add 15.0 g of SnCl₂·2H₂O to the suspension.
-
Slowly add 25 mL of concentrated HCl to the mixture while stirring.
-
Heat the reaction mixture to reflux for 2 hours. The yellow suspension should turn into a clear solution.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of 10 M NaOH solution until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of cold ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure to yield crude 3,4-diaminobenzoic acid, which can be used in the next step without further purification.
Step 2: Condensation with an Aldehyde to form a Benzimidazole
Materials:
-
3,4-Diaminobenzoic acid (from Step 1)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium metabisulfite (B1197395) (optional, as an oxidant)
Procedure:
-
Dissolve the crude 3,4-diaminobenzoic acid in 50 mL of ethanol.
-
Add a slight molar excess (1.1 equivalents) of the desired aromatic aldehyde.
-
Heat the mixture to reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, a mild oxidizing agent like sodium metabisulfite can be added to facilitate the cyclization.
-
After the reaction is complete, cool the mixture to room temperature. The benzimidazole product will often precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Table 2: Representative Yields for Benzimidazole Synthesis
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | 85 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | 82 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | 88 |
Quinazolinones
Quinazolinones are another important class of heterocyclic compounds with diverse biological activities. This compound can be used as a starting material for the synthesis of substituted quinazolinones.
Application in the Synthesis of Azo Dyes
This compound is a valuable diazo component in the synthesis of azo dyes. The amino group can be readily diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of colors.
Experimental Protocol: Synthesis of an Azo Dye
Protocol 3: Diazotization of this compound and Coupling with 2-Naphthol (B1666908)
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve 1.82 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of water by gentle warming.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled solution of this compound with constant stirring, maintaining the temperature between 0-5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
-
-
Coupling:
-
In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% NaOH solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored azo dye will precipitate immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with a large volume of cold water until the washings are neutral.
-
Dry the dye in a desiccator or a vacuum oven at 60 °C.
-
The crude dye can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.
-
Table 3: Characterization of the Azo Dye from 2-Naphthol
| Property | Value |
| Color | Deep red |
| Melting Point | >250 °C |
| λmax (in ethanol) | ~480 nm |
| Yield | >90% |
Application in the Synthesis of PARP Inhibitors
Derivatives of this compound are key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.
Mechanism of PARP Inhibition
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to cell death.
Experimental Protocol: Synthesis of a PARP Inhibitor Precursor
This protocol describes the synthesis of an amide intermediate from a derivative of this compound, which is a common step in the synthesis of many PARP inhibitors.
Protocol 4: Amide Coupling Reaction
Step 1: Conversion of this compound to its Acid Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5.0 g of this compound in 50 mL of anhydrous toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add 5.0 mL of thionyl chloride to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2 hours. The solid should gradually dissolve as the acid chloride is formed.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-amino-3-nitrobenzoyl chloride, which is used immediately in the next step.
Step 2: Amide Formation
Materials:
-
4-Amino-3-nitrobenzoyl chloride (from Step 1)
-
A primary or secondary amine (e.g., piperidine (B6355638) derivative)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Dissolve the crude 4-amino-3-nitrobenzoyl chloride in anhydrous DCM and add this solution dropwise to the amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Further steps to complete the synthesis of a specific PARP inhibitor would involve reduction of the nitro group and subsequent cyclization or further functionalization.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of a variety of important molecular scaffolds, including benzimidazoles, quinazolinones, azo dyes, and key intermediates for the synthesis of targeted therapeutics like PARP inhibitors. The protocols provided in this document offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in materials science and medicine. Careful handling and optimization of reaction conditions will enable the successful application of this compound in a wide range of synthetic endeavors.
The Versatility of 4-Amino-3-nitrobenzoic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Amino-3-nitrobenzoic acid is a versatile and readily available starting material in organic synthesis, serving as a crucial building block for a variety of heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring an amino group, a nitro group, and a carboxylic acid on a benzene (B151609) ring, allows for a range of chemical transformations to construct complex molecular architectures. These derived heterocyclic systems, including benzimidazoles, quinoxalines, and quinazolinones, are of particular interest in medicinal chemistry and drug development due to their proven therapeutic potential.
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds starting from this compound. It is intended to be a practical guide for researchers in academic and industrial settings.
Application in Heterocyclic Synthesis
The strategic positioning of the functional groups in this compound makes it an ideal precursor for various cyclization reactions. The primary synthetic strategies involve the initial transformation of the nitro and amino groups to create ortho-diamino or related functionalities, which are then cyclized to form the desired heterocyclic ring.
-
Benzimidazole (B57391) Synthesis: The synthesis of benzimidazoles from this compound typically proceeds through the reduction of the nitro group to form 3,4-diaminobenzoic acid. This intermediate can then be condensed with various aldehydes or carboxylic acids (or their derivatives) to yield benzimidazole-5-carboxylic acids. These compounds are valuable scaffolds in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer and antimicrobial properties.
-
Quinoxaline Synthesis: Similar to benzimidazole synthesis, the formation of quinoxalines requires the initial reduction of this compound to 3,4-diaminobenzoic acid. Subsequent condensation of this diamine with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583), affords quinoxaline-6-carboxylic acids. Quinoxaline derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral effects.
-
Quinazolinone Synthesis: The synthesis of quinazolinones from this compound involves the transformation of the amino and carboxylic acid groups. One common route is the conversion of the starting material into a 2-aminobenzamide (B116534) derivative, which can then be cyclized with a one-carbon synthon (e.g., an orthoester or an aldehyde) to form the quinazolin-4(3H)-one ring system. These compounds are of significant interest due to their diverse biological activities, including sedative, hypnotic, and CNS depressant effects.
Experimental Protocols
The following are detailed protocols for the synthesis of key heterocyclic systems from this compound and its derivatives.
Protocol 1: Synthesis of 2-(Substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylic acid
This two-step protocol describes the synthesis of benzimidazole-5-carboxylic acids from this compound via a 3,4-diaminobenzoic acid intermediate.
Step 1: Synthesis of 3,4-Diaminobenzoic acid
A common method for the reduction of the nitro group in this compound is catalytic hydrogenation.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol (B145695)
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 2-4 MPa) and stir the mixture at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 3,4-diaminobenzoic acid, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 2-(Substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylic acid
-
Materials:
-
3,4-Diaminobenzoic acid
-
Substituted aromatic aldehyde
-
o-Phosphoric acid[2]
-
-
Procedure:
-
To a reaction flask, add 3,4-diaminobenzoic acid (1.0 eq) and the desired substituted aromatic aldehyde (1.0 eq).[2]
-
Add o-phosphoric acid as both a solvent and a catalyst.[2]
-
Heat the reaction mixture under reflux for 4 hours.[2]
-
After cooling, pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the solution with a 10% ammonia (B1221849) solution until a precipitate forms.[2]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]
-
Protocol 2: Synthesis of Quinoxaline-6-carboxylic acid
This protocol outlines the synthesis of quinoxaline-6-carboxylic acid from 3,4-diaminobenzoic acid and a 1,2-dicarbonyl compound.
-
Materials:
-
3,4-Diaminobenzoic acid (prepared as in Protocol 1, Step 1)
-
1,2-Dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline-6-carboxylic acid)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve 3,4-diaminobenzoic acid (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Protocol 3: Synthesis of 6-Nitroquinazolin-4(3H)-one
This protocol is adapted for the synthesis of a quinazolinone derivative starting from 2-amino-5-nitrobenzoic acid, a related compound. A similar approach can be envisioned starting from this compound after suitable functional group manipulation.
-
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Formamide
-
-
Procedure:
-
In a round-bottom flask, mix 2-amino-5-nitrobenzoic acid with an excess of formamide.
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C.[3]
-
Slowly pour the reaction mixture into ice water with continuous stirring for 1 hour to precipitate the product.[3]
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.[3]
-
The crude product can be further purified by recrystallization from ethanol.[3]
-
Data Presentation
The following tables summarize quantitative data for representative heterocyclic compounds synthesized from this compound derivatives.
Table 1: Synthesis of Benzimidazole-5-carboxylic Acid Derivatives
| Compound | Starting Aldehyde | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 2-(2-Hydroxy-3-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid | 2-Hydroxy-3-methoxybenzaldehyde | 56 | 273 | IR (KBr, cm⁻¹): 3524 (–NH), 3068 (Ar–C–H), 1683 (–C=O), 1624 (Ar–C=C), 1257 (–C–N). ¹H NMR (400 MHz, DMSO-d₆): δ 13.16 (br s, 1H, NH), 8.22 (s, 1H, Ar H), 7.88 (d, 1H).[4] |
| 2-(2-Hydroxy-5-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic acid | 2-Hydroxy-5-nitrobenzaldehyde | 58 | 274 | IR (KBr, cm⁻¹): 3238 (–NH), 3068 (Ar–C–H), 1693 (–C=O), 1622 (Ar C–C), 1257 (–C–N). ¹H NMR (400 MHz, DMSO-d₆): δ 13.76 (br s, 1H, NH), 9.09 (s, 1H, Ar H), 8.25 (s, 1H, Ar CH), 8.16 (dd, 1H).[4] |
| Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | 4-Fluoro-3-nitrobenzaldehyde | - | - | IC₅₀ = 3 µM (in leukemic cells)[5] |
Table 2: Biological Activity of Synthesized Heterocyclic Compounds
| Compound Class | Derivative | Biological Activity | IC₅₀ / MIC | Reference |
| Benzimidazole | Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Anticancer (Leukemia) | 3 µM | [5] |
| Benzimidazole | 2-(5-Fluoro-2-hydroxyphenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl ester | Anticancer (Breast) | 0.18 µM (MCF7), 4.09 µM (MDA-MB231), 6.23 µM (MDA-MB468) | [4] |
| Quinoxaline | Various 2,3-disubstituted derivatives | Antibacterial, Antifungal | - | [6] |
| [4][7]Triazolo[4,3-a]quinoxaline | 1-Substituted derivatives | Antifungal (C. albicans) | MIC 25-50 µg/mL | [7] |
Visualizations
The synthesis of these heterocyclic cores from this compound can be visualized as a series of reaction pathways.
Caption: Synthetic pathways from this compound.
The general workflow for the synthesis and purification of these heterocyclic compounds follows a standard laboratory procedure.
Caption: General experimental workflow for heterocyclic synthesis.
For researchers troubleshooting low reaction yields, a logical approach can be employed to identify and resolve the issue.
References
- 1. mdpi.com [mdpi.com]
- 2. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-3-nitrobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrobenzoic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a diverse range of bioactive compounds. Its unique structure, featuring an aromatic amine, a carboxylic acid, and a nitro group, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, making it a valuable intermediate in medicinal chemistry for the development of therapeutics targeting a variety of diseases.
This document provides detailed application notes on the utility of this compound in medicinal chemistry, focusing on its role in the synthesis of anticoagulants, anti-parasitic agents, and its potential as a scaffold for kinase inhibitors and anti-inflammatory drugs. Experimental protocols for key synthetic transformations and biological assays are also provided to guide researchers in their drug discovery and development efforts.
Anticoagulant Therapy: Intermediate in the Synthesis of Dabigatran (B194492)
A significant application of a derivative of this compound is in the synthesis of Dabigatran etexilate, a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism. The synthesis utilizes 4-(methylamino)-3-nitrobenzoic acid, which is prepared from 4-chloro-3-nitrobenzoic acid.[1][2]
Synthetic Workflow
The general synthetic pathway to Dabigatran etexilate involves the conversion of 4-(methylamino)-3-nitrobenzoic acid to an activated form, which is then coupled with another key intermediate, followed by a series of reactions including reduction of the nitro group and subsequent cyclization and functionalization steps.[3][4][5]
Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
This protocol describes the synthesis of the key intermediate, 4-(methylamino)-3-nitrobenzoic acid, from 4-chloro-3-nitrobenzoic acid.[1][5]
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (25-30%)
-
2M aqueous sulfuric acid
-
Ethanol
-
Reaction vessel with reflux condenser and stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Suspend 4-chloro-3-nitrobenzoic acid (e.g., 300 g, 1.49 mol) in an aqueous solution of methylamine (e.g., 836 mL, 25-30%).
-
Heat the suspension to reflux and maintain for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to approximately 1-2 by the addition of 2M aqueous sulfuric acid, which will cause the product to precipitate.
-
Isolate the yellow solid product by filtration.
-
Wash the filter cake with water and then with methanol or ethanol.
-
Dry the solid under vacuum at 60°C to obtain 4-(methylamino)-3-nitrobenzoic acid.
Anti-parasitic Applications: Inhibition of Trypanosoma cruzi Trans-sialidase
This compound has been identified as a potent inhibitor of the trans-sialidase (TcTS) enzyme of Trypanosoma cruzi, the parasite responsible for Chagas disease.[2][7][8] This enzyme is crucial for the parasite's survival and infectivity, making it a key target for drug development.[7][8]
Quantitative Data
| Compound | Target | % Inhibition | Reference |
| This compound | T. cruzi trans-sialidase | 77% | [7][8] |
Mechanism of Action
This compound has a direct effect on the T. cruzi trans-sialidase enzyme.[7][8] Interestingly, studies have shown that exposure of T. cruzi epimastigotes to this compound leads to an increase in the expression level of the TcTS gene, suggesting a complex regulatory feedback mechanism in the parasite in response to the enzymatic inhibition.[7][8]
Experimental Protocol: In Vitro Trans-sialidase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against T. cruzi trans-sialidase.[9][10]
Materials:
-
Recombinant T. cruzi trans-sialidase (TS)
-
Sialyllactose (sialic acid donor)
-
[¹⁴C]lactose (sialic acid acceptor)
-
Test compound (e.g., this compound)
-
Tris buffer (20 mM, pH 7.6)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris buffer, recombinant TS, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding sialyllactose and [¹⁴C]lactose.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at a controlled temperature.
-
Stop the reaction (e.g., by boiling or adding a quenching solution).
-
Separate the radiolabeled product from the unreacted substrate using a suitable method (e.g., chromatography).
-
Quantify the amount of radiolabeled product by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
Potential as a Scaffold for Kinase Inhibitors
While direct synthesis of a marketed kinase inhibitor from this compound is not prominently documented, its structural analogue, 4-amino-3-bromobenzoic acid, is a known building block for the synthesis of multi-kinase inhibitors like Sorafenib.[11] This suggests that the 4-amino-3-substituted benzoic acid scaffold is a viable starting point for developing kinase inhibitors. The amino and carboxylic acid functional groups provide convenient handles for derivatization to explore structure-activity relationships.
Representative Data for a Structurally Related Kinase Inhibitor (Sorafenib)
The following table provides IC50 values for Sorafenib to illustrate the potential potency of kinase inhibitors derived from similar scaffolds.[11]
| Kinase Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-2 | 90 |
| PDGFR-β | 57 |
Signaling Pathway Targeted by Related Kinase Inhibitors
Kinase inhibitors developed from similar scaffolds often target key signaling pathways involved in cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway.[11]
Anti-inflammatory and Antimicrobial Potential
Derivatives of aminobenzoic acids have been investigated for their anti-inflammatory and antimicrobial properties.[12] The core structure is a privileged scaffold in the design of anti-inflammatory compounds, with the carboxylic acid moiety being a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that bind to cyclooxygenase (COX) enzymes.[9] While specific quantitative data for direct derivatives of this compound are limited, related compounds have shown promising activity.
The antimicrobial activity of aminobenzoic acid derivatives is thought to arise from their ability to interfere with essential metabolic pathways in microorganisms, such as folate synthesis, or by inhibiting protein synthesis.[12][13]
Further research is warranted to explore the full potential of this compound as a scaffold for the development of novel anti-inflammatory and antimicrobial agents.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of the anticoagulant drug Dabigatran and as a potent inhibitor of a key parasitic enzyme. Its structural similarity to scaffolds used in the development of kinase inhibitors and the known anti-inflammatory and antimicrobial properties of related aminobenzoic acid derivatives highlight its potential for the discovery of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to further explore the applications of this compound in drug discovery and development.
References
- 1. US9212166B2 - Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]
- 4. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Eureka | Patsnap [eureka.patsnap.com]
- 7. Effect of this compound on the expression level of the trans-sialidase gene in Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The trans-Sialidase from Trypanosoma cruzi Induces Thrombocytopenia during Acute Chagas' Disease by Reducing the Platelet Sialic Acid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans-Sialidase Inhibition Assay Detects Trypanosoma cruzi Infection in Different Wild Mammal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis using 4-Amino-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Amino-3-nitrobenzoic acid as a photolabile linker in solid-phase peptide synthesis (SPPS). The o-nitrobenzyl chemistry inherent to this linker allows for the cleavage of the synthesized peptide from the solid support under mild UV irradiation. This methodology is orthogonal to standard acid-labile cleavage methods, offering a significant advantage for the synthesis of peptides with acid-sensitive modifications or for applications requiring C-terminal modification post-cleavage.
Overview
This compound can be functionalized and attached to a solid support to serve as a photolabile linker. The synthesis involves the protection of the amino group, typically with an Fmoc group, followed by activation of the carboxylic acid for coupling to an aminomethyl-functionalized resin. The peptide chain is then elongated using standard Fmoc-based SPPS protocols. The final peptide is released from the resin by photolytic cleavage, which is triggered by UV light, typically at a wavelength of 365 nm.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-4-amino-3-nitrobenzoic Acid
This protocol describes the synthesis of the Fmoc-protected linker, a necessary precursor for its attachment to the solid support.
Materials:
-
This compound
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane.
-
Add the Fmoc reagent solution dropwise to the cooled this compound solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-4-amino-3-nitrobenzoic acid.
Protocol 2: Attachment of Fmoc-4-amino-3-nitrobenzoic Acid to Aminomethyl Resin
This protocol details the coupling of the synthesized linker to an aminomethyl-functionalized resin.
Materials:
-
Fmoc-4-amino-3-nitrobenzoic acid
-
Aminomethyl polystyrene resin (or similar amino-functionalized resin)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl resin (1 equivalent) in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-4-amino-3-nitrobenzoic acid (2 equivalents based on resin loading), HOBt (2 equivalents), and HBTU (1.95 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a spectrophotometric method by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine (B6355638) in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) on Linker-Functionalized Resin
This protocol outlines the standard steps for peptide chain elongation using the Fmoc/tBu strategy.
Materials:
-
Fmoc-4-amino-3-nitrobenzoyl-resin
-
Fmoc-protected amino acids
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents), HBTU (2.95 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 4: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the photolabile linker using UV irradiation.
Materials:
-
Peptide-bound resin
-
Photocleavage solvent (e.g., DMF, acetonitrile/water mixture, Tris buffer pH 7.5)
-
UV lamp with an output at ~365 nm
-
Cold diethyl ether
Procedure:
-
After the final Fmoc deprotection (if the N-terminus is to be free) and thorough washing, dry the peptide-resin under vacuum.
-
Suspend the dried resin in the chosen photocleavage solvent in a UV-transparent vessel (e.g., quartz or borosilicate glass). The recommended resin concentration is 1-5 mg/mL.
-
Irradiate the suspension with a UV lamp at 365 nm for 1-4 hours with gentle agitation. The optimal irradiation time should be determined empirically for each peptide.
-
After irradiation, filter the resin to collect the supernatant containing the cleaved peptide.
-
Wash the resin with a small amount of the photocleavage solvent and combine the filtrates.
-
Side-Chain Deprotection: If the peptide contains acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), evaporate the photocleavage solvent. Then, treat the crude peptide with a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the fully deprotected peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Analysis: Analyze the purity of the crude peptide by HPLC and confirm its identity by mass spectrometry.
Data Presentation
The following tables summarize typical quantitative data for SPPS using o-nitrobenzyl-based photolabile linkers, which are analogous to the this compound linker. Actual results may vary depending on the peptide sequence, length, and specific reaction conditions.
| Parameter | Typical Value | Notes |
| Linker Loading on Resin | 0.3 - 0.7 mmol/g | Dependent on the resin and coupling efficiency. |
| First Amino Acid Coupling Efficiency | >95% | Monitored by Kaiser test or Fmoc cleavage quantification. |
| Per-Cycle Coupling Efficiency | >99% | Monitored by Kaiser test. |
| Photolytic Cleavage Yield | 60 - 90% | Dependent on peptide sequence, length, and irradiation conditions.[1] |
| Crude Peptide Purity (by HPLC) | 50 - 85% | Highly dependent on the peptide sequence and synthesis efficiency. |
Table 1: Typical Performance Metrics for SPPS with Photolabile Linkers.
| Parameter | Condition |
| UV Wavelength | 365 nm |
| Irradiation Time | 1 - 4 hours |
| Solvent | DMF, Acetonitrile/Water, Tris Buffer (pH 7.5) |
| Temperature | Room Temperature |
Table 2: General Photolytic Cleavage Conditions.
Visualizations
Caption: Overall workflow for solid-phase peptide synthesis using a this compound-based photolabile linker.
Caption: Simplified mechanism of photolytic cleavage for an o-nitrobenzyl-based linker.
References
Anwendungs- und Protokollhinweise: Derivatisierung von Aminosäuren für die HPLC-Analyse
Anwendungsbereich: Diese Anleitung beschreibt ein detailliertes Verfahren zur quantitativen Analyse von primären Aminosäuren in Protein-Hydrolysaten, Zellkulturmedien und anderen biologischen Proben mittels Hochleistungsflüssigkeitschromatographie (HPLC) nach Vorsäulenderivatisierung mit o-Phthaldialdehyd (OPA).
Einleitung: Die Analyse von Aminosäuren ist in der Forschung, der klinischen Diagnostik und der pharmazeutischen Entwicklung von entscheidender Bedeutung. Da die meisten Aminosäuren keine ausreichenden Chromophore für eine direkte UV-Detektion besitzen, ist ein Derivatisierungsschritt vor der chromatographischen Trennung erforderlich.[1][2] o-Phthaldialdehyd (OPA) reagiert in Gegenwart eines Thiol-Reagenzes schnell und spezifisch mit primären Aminen zu hoch fluoreszierenden Isoindol-Derivaten.[1][3] Diese Methode zeichnet sich durch ihre hohe Empfindlichkeit, Schnelligkeit und die Möglichkeit zur Automatisierung aus. Sekundäre Aminosäuren wie Prolin und Hydroxyprolin reagieren nicht mit OPA und erfordern eine alternative oder kombinierte Derivatisierungsmethode, beispielsweise mit 9-Fluorenylmethyloxycarbonylchlorid (FMOC-Cl).
Experimentelle Protokolle
1. Benötigte Materialien und Reagenzien
-
Reagenzien:
-
o-Phthaldialdehyd (OPA)
-
3-Mercaptopropionsäure (MPA) oder 2-Mercaptoethanol
-
Borsäure
-
Natriumhydroxid (NaOH)
-
Salzsäure (HCl), 0.1 N
-
Acetonitril (ACN), HPLC-Qualität
-
Methanol (MeOH), HPLC-Qualität
-
Wasser, HPLC-Qualität
-
Aminosäure-Standardmischung
-
Interne Standardlösung (z.B. Norvalin)
-
-
Ausstattung:
-
HPLC-System mit:
-
Binär- oder Quaternärpumpe
-
Autosampler mit Derivatisierungsfunktion (empfohlen)
-
Säulenthermostat
-
Fluoreszenzdetektor (FLD) oder UV-Detektor
-
-
Analytische Waage
-
pH-Meter
-
Vortexmischer
-
Zentrifuge
-
Pipetten und Reaktionsgefäße (z.B. HPLC-Vials)
-
2. Vorbereitung der Reagenzien und Proben
-
Boratpuffer (0.4 M, pH 10.2): 24.7 g Borsäure in 1 L HPLC-Wasser lösen. Den pH-Wert mit konzentrierter NaOH-Lösung auf 10.2 einstellen.
-
OPA-Derivatisierungsreagenz: 50 mg OPA in 1.25 ml Methanol lösen. 11.2 ml Boratpuffer und 50 µl 3-Mercaptopropionsäure hinzufügen. Gut mischen und vor Licht geschützt bei 4°C lagern (ca. 1 Woche haltbar).
-
Probenvorbereitung (z.B. Proteinhydrolysat):
-
Proteine durch Säurehydrolyse (z.B. 6 N HCl bei 110°C für 24 Stunden) in ihre Aminosäurenbestandteile zerlegen.
-
Die Säure unter Vakuum entfernen.
-
Den getrockneten Rückstand in 0.1 N HCl oder einem geeigneten Puffer lösen.
-
Die Probe zentrifugieren oder filtrieren, um Partikel zu entfernen.[2]
-
Gegebenenfalls die Probe mit 0.1 N HCl verdünnen, um in den linearen Bereich der Methode zu gelangen.
-
3. Derivatisierungsprotokoll (Automatisiert durch Autosampler)
Die automatische Vorsäulenderivatisierung im Autosampler wird für eine hohe Reproduzierbarkeit dringend empfohlen.[2] Das folgende Programm ist ein Beispiel und muss möglicherweise an das spezifische Autosampler-Modell angepasst werden.
-
Ansaugen des Boratpuffers: 2.5 µl aus dem Puffer-Vial entnehmen.
-
Ansaugen der Probe: 2.5 µl aus dem Proben-Vial entnehmen.
-
Mischen: Den Inhalt in der Nadel durch wiederholtes Aufziehen und Ausstoßen von Luft mischen.
-
Inkubation: Eine kurze Wartezeit (z.B. 0.5 Minuten) einhalten, um die pH-Einstellung zu ermöglichen.
-
Ansaugen des OPA-Reagenzes: 0.5 µl aus dem OPA-Reagenz-Vial entnehmen.
-
Mischen: Erneut intensiv in der Nadel mischen.
-
Reaktionszeit: Eine Reaktionszeit von 1-2 Minuten vor der Injektion einhalten.
-
Injektion: Das derivatisierte Probenvolumen in das HPLC-System injizieren.
4. HPLC-Analyseprotokoll
-
Säule: C18-Umkehrphasensäule (z.B. Agilent Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm).
-
Säulentemperatur: 40°C.
-
Mobile Phase A: 40 mM Natriumphosphatpuffer, pH 7.8.
-
Mobile Phase B: Acetonitril / Methanol / Wasser (45:45:10, v/v/v).
-
Flussrate: 1.0 - 2.0 ml/min.
-
Injektionsvolumen: 1 - 10 µl.
-
Detektion:
-
Fluoreszenz: Anregung (Ex) bei 340 nm, Emission (Em) bei 455 nm.[1]
-
UV: 338 nm.
-
-
Gradientenelution (Beispiel):
| Zeit (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 2.0 | 100 | 0 |
| 20.0 | 43 | 57 |
| 20.1 | 0 | 100 |
| 24.0 | 0 | 100 |
| 24.1 | 100 | 0 |
| 30.0 | 100 | 0 |
Quantitative Daten
Die Validierung einer solchen Methode umfasst typischerweise die Bestimmung von Linearität, Nachweisgrenze (LOD), Bestimmungsgrenze (LOQ), Präzision und Richtigkeit. Die folgenden Tabellen fassen beispielhafte Leistungsdaten zusammen.
Tabelle 1: Chromatographische Parameter und Leistungsdaten für OPA-derivatisierte Aminosäuren
| Aminosäure | Retentionszeit (min) (Beispiel) | Linearitätsbereich (pmol/µl) | Korrelationskoeffizient (R²) | LOD (pmol) | LOQ (pmol) |
| Asparaginsäure | 4.8 | 10 - 500 | > 0.998 | ~ 0.5 | ~ 1.5 |
| Glutaminsäure | 6.5 | 10 - 500 | > 0.999 | ~ 0.5 | ~ 1.5 |
| Serin | 8.1 | 10 - 500 | > 0.999 | ~ 0.7 | ~ 2.1 |
| Histidin | 9.2 | 10 - 500 | > 0.997 | ~ 1.0 | ~ 3.0 |
| Glycin | 10.5 | 10 - 500 | > 0.999 | ~ 0.8 | ~ 2.4 |
| Threonin | 11.1 | 10 - 500 | > 0.998 | ~ 0.6 | ~ 1.8 |
| Arginin | 12.3 | 10 - 500 | > 0.998 | ~ 0.9 | ~ 2.7 |
| Alanin | 13.5 | 10 - 500 | > 0.999 | ~ 0.5 | ~ 1.5 |
| Tyrosin | 15.8 | 10 - 500 | > 0.999 | ~ 0.4 | ~ 1.2 |
| Valin | 17.2 | 10 - 500 | > 0.999 | ~ 0.5 | ~ 1.5 |
| Phenylalanin | 18.9 | 10 - 500 | > 0.999 | ~ 0.4 | ~ 1.2 |
| Leucin | 19.5 | 10 - 500 | > 0.999 | ~ 0.5 | ~ 1.5 |
Hinweis: Die Werte sind beispielhaft und können je nach spezifischem System, Säule und experimentellen Bedingungen variieren.
Tabelle 2: Präzision und Richtigkeit (Wiederfindung)
| Parameter | Spezifikation | Ergebnis (Beispiel) |
| Präzision (RSD%) | ||
| Intra-day | < 5% | 1.5 - 4.2% |
| Inter-day | < 10% | 2.8 - 7.5% |
| Richtigkeit (%) | ||
| Wiederfindung | 90 - 110% | 95.5 - 104.8% |
RSD = Relative Standardabweichung
Visualisierung des Arbeitsablaufs
Das folgende Diagramm veranschaulicht den gesamten Prozess von der Probenvorbereitung bis zur Datenanalyse.
Abbildung 1: Schematischer Arbeitsablauf der Aminosäureanalyse mittels OPA-Derivatisierung und HPLC.
References
Application Notes and Protocols for the Nitration of 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 4-aminobenzoic acid is a critical reaction in organic synthesis, providing a key intermediate, 4-amino-3-nitrobenzoic acid, used in the production of various pharmaceuticals and dyes.[1] Direct nitration of 4-aminobenzoic acid is challenging because the strongly activating amino group is susceptible to oxidation by nitric acid, which can lead to undesired byproducts and a complex mixture of products.[2][3]
A more controlled and efficient method involves a three-step synthetic pathway:
-
Protection: The amino group is first protected, typically through acetylation, to form 4-acetamidobenzoic acid. This protection moderates the reactivity of the amino group and prevents its oxidation.[2]
-
Nitration: The protected intermediate, 4-acetamidobenzoic acid, is then nitrated using a mixture of nitric acid and sulfuric acid.
-
Hydrolysis (Deprotection): The acetyl group is subsequently removed by hydrolysis to yield the final product, this compound.[4][5]
This application note provides detailed protocols for this three-step synthesis, along with a summary of reaction conditions and a workflow diagram.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the key quantitative parameters for each step of the synthesis of this compound from 4-aminobenzoic acid.
| Step | Reaction | Starting Material | Key Reagents & Solvents | Temperature (°C) | Reaction Time | Yield |
| 1 | Acetylation (Protection) | 4-Aminobenzoic acid | Acetic anhydride (B1165640), Glacial acetic acid | Reflux | ~1 hour | High |
| 2 | Nitration | 4-Acetamidobenzoic acid | Concentrated Nitric Acid (70-84%), Concentrated Sulfuric Acid (86-92%) | 0 - 25 | 1 - 5 hours | ~89% (of 4-acetamido-3-nitrobenzoic acid)[4] |
| 3 | Hydrolysis (Deprotection) | 4-Acetamido-3-nitrobenzoic acid | Aqueous solution (e.g., drowned slurry from nitration) | 90 - 95 | ~2 hours | High[4] |
Experimental Protocols
Step 1: Acetylation of 4-Aminobenzoic Acid
This initial step protects the highly reactive amino group as an acetamide, preventing oxidation during nitration and directing the nitration to the desired position.
Materials:
-
4-Aminobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminobenzoic acid in glacial acetic acid. Gentle warming may be required.
-
Carefully add acetic anhydride (typically 1.1 to 1.2 equivalents) to the stirred solution in a dropwise manner.
-
Heat the reaction mixture to reflux and maintain this temperature for approximately 1 hour.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold deionized water while stirring continuously.
-
Collect the resulting precipitate (4-acetamidobenzoic acid) by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Nitration of 4-Acetamidobenzoic Acid
With the amino group protected, the aromatic ring is nitrated under controlled conditions.
Materials:
-
4-Acetamidobenzoic acid (from Step 1)
-
Concentrated Sulfuric Acid (H₂SO₄, 96%)
-
Concentrated Nitric Acid (HNO₃, 70-84%)
Procedure:
-
To a slurry of 50 parts of 4-acetamidobenzoic acid in 144 parts of 83.6% nitric acid, add 92 parts of 96% sulfuric acid over a one-hour period.[4]
-
Maintain the temperature of the reaction mixture between 10-15°C using an ice bath throughout the addition.[4]
-
After the addition is complete, continue to stir the resulting brown solution for one hour at 10-15°C.[4]
-
The reaction progress can be monitored by thin-layer chromatography.
Step 3: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid
The final step is the removal of the acetyl protecting group to yield this compound.
Materials:
-
Reaction mixture from Step 2
-
Crushed ice
-
Deionized water
Procedure:
-
Carefully pour the reaction mixture from Step 2 ("drown") into a large beaker containing crushed ice with vigorous stirring. This will precipitate the 4-acetamido-3-nitrobenzoic acid.
-
To hydrolyze the acetamido group without isolating the intermediate, heat the drowned slurry to a temperature of 90-95°C for approximately 2 hours.[4]
-
After heating, cool the mixture.
-
Collect the bright yellow precipitate of this compound by vacuum filtration.[4]
-
Wash the product thoroughly with a large volume of water (e.g., 2000 parts).[4]
-
Dry the final product. The melting point of this compound is approximately 287.5-290°C.[4]
Workflow Diagram
Caption: Synthetic pathway for the nitration of 4-aminobenzoic acid.
References
Application Note: Protocols for Amide Bond Formation with 4-Amino-3-nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-3-nitrobenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its structure contains a carboxylic acid, a primary aromatic amine, and an electron-withdrawing nitro group, making it a versatile building block for a variety of complex molecules. The formation of an amide bond is a critical transformation for this molecule, enabling its incorporation into diverse molecular scaffolds, including pharmaceuticals and dyes.[1][2][3]
The presence of both a nucleophilic amino group and an electrophilic carboxylic acid on the same molecule presents a potential challenge of self-polymerization under certain activation conditions.[4] Furthermore, the electronic properties of the substituted aromatic ring can influence the reactivity of both functional groups.[1][3] Therefore, the selection of an appropriate coupling methodology is crucial to ensure high yields and purity of the desired amide product.
This document provides detailed protocols for two robust and widely used methods for amide bond formation with this compound: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and another using the highly efficient uronium salt-based reagent, HATU.
Data Presentation: Comparison of Coupling Protocols
The selection of a coupling reagent significantly impacts reaction efficiency, time, and ease of purification. The following table summarizes key parameters for two common protocols for the amidation of this compound.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Notes |
| Coupling Reagent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | EDC is a cost-effective choice; the urea (B33335) byproduct is water-soluble, simplifying workup.[5] HATU is highly efficient and fast-acting, especially for challenging couplings.[5][6][7] |
| Additive | HOBt (1-Hydroxybenzotriazole) or OxymaPure | None required | Additives like HOBt are used with carbodiimides to increase efficiency and suppress side reactions like racemization.[6][8] |
| Base | DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) | DIPEA or Triethylamine (TEA) | A non-nucleophilic organic base is required to neutralize acid formed and facilitate the reaction.[3][7] |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF | DMF is a common solvent for peptide couplings due to its high polarity and solvating ability.[7] |
| Typical Reaction Time | 12-24 hours | 2-6 hours | HATU-mediated reactions are significantly faster.[4][5] |
| Typical Yield | Good to Excellent (>80%) | Excellent (>90%) | Yields are dependent on the specific amine coupling partner.[5] |
| Workup | Aqueous wash | Aqueous wash | Both methods involve similar workup procedures.[4] |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be sensitizers or irritants; consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol is a reliable and cost-effective method for forming amide bonds. The addition of HOBt minimizes potential side reactions.[8]
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.0 - 1.2 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or TEA (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard workup and purification reagents (e.g., Ethyl Acetate (B1210297), saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica (B1680970) gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in a suitable anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA (2.0 eq).[4]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid, HOBt, and the urea byproduct.[4][9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]
Protocol 2: Amide Coupling using HATU
HATU is a highly effective coupling reagent that often provides faster reaction times and higher yields, particularly for less reactive or sterically hindered amines.[6][7][10]
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
DIPEA or TEA (2.0 - 3.0 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents (as listed in Protocol 1)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid, forming the OAt-active ester.[4][7]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]
Mandatory Visualizations
The following diagrams illustrate the general workflow and chemical mechanism for the described amide bond formation protocols.
Caption: General experimental workflow for amide bond formation.
Caption: Generalized mechanism of amide bond formation.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: 4-Amino-3-nitrobenzoic Acid in the Synthesis of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrobenzoic acid is a versatile aromatic compound that serves as a key building block in the synthesis of a variety of organic molecules, most notably azo dyes.[1] Its structure, featuring an amino group, a nitro group, and a carboxylic acid group on a benzene (B151609) ring, allows for the strategic development of dyes with tailored properties. The amino group is readily diazotized and subsequently coupled with various aromatic compounds to form the characteristic azo (-N=N-) chromophore, which imparts vibrant color to the resulting molecule. The presence of the electron-withdrawing nitro and carboxylic acid groups can influence the final dye's color, solubility, and fastness properties.
Beyond their traditional use in the textile industry, azo dyes derived from this compound and similar precursors are gaining significant attention in the pharmaceutical and drug development fields. Their unique chemical properties are being exploited for applications such as biological stains and, more importantly, as prodrugs for colon-specific drug delivery.
Application in Azo Dye Synthesis
The synthesis of azo dyes from this compound is a well-established two-step process:
-
Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt by reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0-5 °C). The resulting diazonium salt is a highly reactive electrophile.
-
Azo Coupling: The unstable diazonium salt is immediately reacted with an electron-rich aromatic compound, known as a coupling component. Common coupling components include phenols, naphthols, and aromatic amines. The electrophilic diazonium salt attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form a stable azo compound.
The general workflow for this synthesis is depicted below.
Caption: Experimental workflow for azo dye synthesis.
Quantitative Data of Azo Dyes
| Dye Reference | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Color |
| 1a | 1-Naphthol | C₁₇H₁₁N₃O₄ | 321 | 75.4 | 289 | Light Orange |
| 2a | 2-Naphthol (B1666908) | C₁₇H₁₁N₃O₄ | 321 | 72.1 | 293 | Dark Red |
| 3a | Resorcinol | C₁₃H₉N₃O₅ | 287 | 68.5 | 305 | Dark Brown |
| 4a | Phloroglucinol | C₁₃H₉N₃O₆ | 303 | 65.7 | 311 | Black |
| 5a | Phenol | C₁₃H₉N₃O₄ | 271 | 63.2 | 278 | Golden Yellow |
Experimental Protocols
The following is a representative protocol for the synthesis of a monoazo dye. This protocol is adapted from the synthesis of dyes derived from 4-amino-3-nitrobenzaldehyde (B1281796) and can be modified for use with this compound.[2]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Coupling component (e.g., 2-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
-
Standard laboratory glassware
Protocol 1: Diazotization of this compound
-
In a 250 mL beaker, prepare a suspension of 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.01 mol of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound while maintaining the temperature between 0 and 5 °C and stirring vigorously.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5-10 °C in an ice bath with continuous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with vigorous and continuous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it thoroughly with cold water until the washings are neutral.
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or glacial acetic acid).
-
Dry the purified dye in a vacuum oven at 60-70 °C.
Application in Drug Development: Colon-Specific Prodrugs
A significant application of azo compounds in drug development is their use as prodrugs for colon-specific drug delivery. The principle behind this application lies in the unique enzymatic environment of the colon, which is rich in anaerobic bacteria that produce azoreductase enzymes.
An azo-containing prodrug is designed to be stable in the acidic environment of the stomach and the upper gastrointestinal tract. Upon reaching the colon, the azoreductase enzymes cleave the azo bond, releasing the active drug at the target site. This targeted delivery is particularly beneficial for treating localized diseases of the colon, such as inflammatory bowel disease (IBD) and colorectal cancer, as it minimizes systemic side effects and allows for a higher concentration of the drug at the site of action.
The mechanism of activation of an azo prodrug in the colon is illustrated in the diagram below.
Caption: Mechanism of colon-specific drug delivery by azo prodrugs.
References
Application Notes and Protocols: Biological Activity of 4-Amino-3-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 4-amino-3-nitrobenzoic acid and its derivatives. This document includes summaries of key findings, quantitative data on biological activity, detailed experimental protocols for relevant assays, and visualizations of signaling pathways and experimental workflows.
Anti-Trypanosomal Activity: Inhibition of Trypanosoma cruzi Trans-sialidase
This compound and its derivatives have emerged as potent inhibitors of the Trypanosoma cruzi trans-sialidase (TcTS) enzyme.[1][2][3] TcTS is a key virulence factor for the parasite, playing a crucial role in the invasion of host cells and the establishment of Chagas disease.[1][2][3] Inhibition of this enzyme is a promising therapeutic strategy for this neglected tropical disease.
Quantitative Data: Anti-Trypanosomal Activity
The following table summarizes the reported inhibitory activity of this compound and its derivatives against T. cruzi and its trans-sialidase enzyme.
| Compound | Structure | Activity Type | Value | Target/Strain | Reference |
| This compound | 4-amino, 3-nitro substituted benzoic acid | % Inhibition of TcTS | 77% | T. cruzi trans-sialidase | [4] |
| Ethyl 4-acetamido-3-nitrobenzoate | Ethyl ester of 4-acetamido-3-nitrobenzoic acid | % Inhibition of TcTS | 47% | T. cruzi trans-sialidase | [3] |
| Ethyl 4-acetamido-3-nitrobenzoate | Ethyl ester of 4-acetamido-3-nitrobenzoic acid | Trypanocidal Activity (LC50) | 0.02 µM | T. cruzi NINOA strain | [3] |
| Ethyl 4-acetamido-3-nitrobenzoate | Ethyl ester of 4-acetamido-3-nitrobenzoic acid | Trypanocidal Activity (LC50) | 0.22 µM | T. cruzi INC-5 strain | [3] |
Experimental Protocol: Trypanosoma cruzi Trans-sialidase Inhibition Assay
This protocol is adapted from established methods for determining the inhibition of TcTS.
Objective: To determine the percentage inhibition of recombinant T. cruzi trans-sialidase by this compound derivatives.
Materials:
-
Recombinant Trypanosoma cruzi trans-sialidase (TcTS)
-
This compound derivatives (test compounds)
-
Sialyllactose (donor substrate)
-
[D-glucose-1-¹⁴C]lactose (acceptor substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 20 mM NaCl)
-
Scintillation cocktail
-
Microplate reader (scintillation counter)
-
96-well microplates
Procedure:
-
Compound Preparation: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to achieve the desired final concentrations for the assay.
-
Enzyme Reaction:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound solution to the appropriate wells. Include a positive control (a known inhibitor, if available) and a negative control (solvent only).
-
Add the recombinant TcTS to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To each well, add a mixture of sialyllactose and [D-glucose-1-¹⁴C]lactose to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Termination and Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
Transfer the contents of each well to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Counts_inhibitor - Counts_blank) / (Counts_control - Counts_blank)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations: TcTS Inhibition
Anticancer Activity
Recent studies have explored the potential of this compound derivatives, particularly N-substituted benzamides, as anticancer agents.[5] These compounds have shown promising inhibitory activity against various cancer cell lines.
Quantitative Data: Anticancer Activity
The following table presents the 50% growth inhibition (GI50) values for a series of 4-substituted-3-nitrobenzamide derivatives against human cancer cell lines.[5]
| Compound ID | R Group on Amide Nitrogen | GI50 (µM) vs. HCT-116 (Colon) | GI50 (µM) vs. MDA-MB-435 (Melanoma) | GI50 (µM) vs. HL-60 (Leukemia) |
| 4a | 2,4-dichlorobenzyl | 2.111 | 1.904 | 2.056 |
| 4g | 2-nitrobenzyl | >100 | 3.586 | 3.778 |
| 4l | 4-methoxybenzyl | 31.87 | 1.008 | 2.112 |
| 4m | 4-methylbenzyl | 19.33 | 1.551 | 1.993 |
| 4n | 4-chlorobenzyl | 20.11 | 1.254 | 2.001 |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is a widely used method for determining cell density, based on the measurement of cellular protein content.
Objective: To evaluate the in vitro anticancer activity of this compound derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives (test compounds)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well cell culture plates
-
Microplate reader (515 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates several times with water and allow them to air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Measurement:
-
Add Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI50 value.
-
Visualizations: Anticancer Activity Workflow
Antimicrobial Activity
Derivatives of aminobenzoic acids have been investigated for their antimicrobial properties.[6] While specific data for a broad range of this compound derivatives is limited, related p-aminobenzoic acid (PABA) derivatives have shown activity against various bacterial and fungal strains. The proposed mechanism for some aminobenzoic acid derivatives involves the inhibition of protein synthesis.[7]
Quantitative Data: Antimicrobial Activity of Related Compounds
The following table shows the minimum inhibitory concentration (MIC) values for some p-aminobenzoic acid derivatives.[6] This data can serve as a reference for screening this compound derivatives.
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2 | 3,4,5-trimethoxybenzylidene | 250 | 500 | 500 | 500 |
| 5 | 4-bromobenzylidene | 500 | 250 | 500 | 250 |
| 11 | 3-bromobenzylidene | 250 | 125 | 250 | 250 |
| 14 | 3-methoxy-4-hydroxybenzylidene | 500 | 500 | 250 | 500 |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of this compound derivatives against a panel of bacteria and fungi.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, B. subtilis, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound derivatives (test compounds)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Inoculum Preparation:
-
Culture the microorganisms overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the test compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
-
Visualizations: Antimicrobial Activity and Potential Mechanism
Synthesis of Derivatives
The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives, primarily through modifications at the carboxylic acid and amino groups.
General Synthesis of Amide Derivatives
A common method for synthesizing amide derivatives involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.
These application notes and protocols are intended to serve as a guide for researchers interested in the biological activities of this compound derivatives. The provided data and methods offer a foundation for further investigation into the therapeutic potential of this promising class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 4-Amino-3-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via two common synthetic routes:
-
Route A: Nitration of 4-acetamidobenzoic acid followed by hydrolysis.
-
Route B: Nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid.
Route A: From 4-Acetamidobenzoic Acid
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Nitration | - Ensure the use of a sufficient molar excess of the nitrating agent (typically a mixture of nitric and sulfuric acid).[1] - Verify the concentration of the sulfuric acid is within the optimal range of 86-92%. Using more dilute sulfuric acid can lead to incomplete reactions and significantly lower yields.[1] |
| Suboptimal Reaction Temperature | - Strictly maintain the nitration temperature between 0°C and 12°C. Temperatures below this range may slow the reaction, while higher temperatures promote the formation of side products.[1] |
| Incomplete Hydrolysis | - Ensure the hydrolysis of the intermediate 4-acetamido-3-nitrobenzoic acid is carried out at a sufficiently high temperature (e.g., 90-95°C) and for an adequate duration (e.g., 2 hours) to ensure complete deacetylation.[2] |
Issue 2: Product is Impure and Difficult to Purify
| Potential Cause | Troubleshooting Action |
| Formation of Dinitro Side Products | - The primary impurity is often 3,5-dinitro-4-aminobenzoic acid. Its formation is highly dependent on temperature.[1] - Maintain the nitration temperature strictly below 12°C, ideally between 8°C and 10°C, to minimize dinitration.[1] |
| Presence of Polynitroanilines | - Over-nitration and decarboxylation can lead to the formation of polynitroanilines.[1] - Adhere to the recommended reaction temperature and avoid prolonged reaction times to reduce the formation of these byproducts. |
| Residual Starting Material | - If 4-acetamidobenzoic acid or 4-acetamido-3-nitrobenzoic acid is present in the final product, it indicates incomplete reaction in the nitration or hydrolysis step, respectively. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion before work-up. |
Route B: From 4-Chloro-3-nitrobenzoic Acid
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Ammonolysis | - Ensure a sufficient excess of ammonia (B1221849) is used to drive the reaction to completion. - The reaction may require elevated temperatures and pressure. Optimize these conditions based on your specific setup. |
| Poor Solubility of Starting Material | - 4-chloro-3-nitrobenzoic acid has limited solubility in water but is more soluble in organic solvents like ethanol (B145695) and methanol.[3] - Consider using a co-solvent system to improve the solubility of the starting material and facilitate the reaction. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Action |
| Unreacted 4-Chloro-3-nitrobenzoic Acid | - This is the most common impurity, resulting from an incomplete reaction. - Increase the reaction time, temperature, or concentration of ammonia. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Formation of 4-Hydroxy-3-nitrobenzoic Acid | - Hydrolysis of the starting material can occur in the presence of water at elevated temperatures, leading to the formation of the corresponding hydroxy derivative.[4] - Use anhydrous solvents if possible and control the reaction temperature to minimize this side reaction. |
| Decarboxylation Byproducts | - Although less common under typical ammonolysis conditions, decarboxylation of aromatic acids can be induced by high temperatures and basic conditions.[5][6] - Avoid excessive temperatures to prevent the loss of the carboxylic acid group. |
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the synthesis of this compound from 4-acetamidobenzoic acid?
A1: The primary side products are 3,5-dinitro-4-aminobenzoic acid and various polynitroanilines. These arise from over-nitration, and their formation is significantly accelerated at temperatures above 12°C.[1]
Q2: How can I minimize the formation of these dinitro-impurities?
A2: Strict temperature control during the nitration step is crucial. Maintaining the reaction temperature between 8°C and 10°C has been shown to yield a product with minimal dinitro-impurities (around 2.8%) and polynitroanilines (around 0.7%).[1]
Q3: My final product from Route A is a brownish-yellow color instead of a bright yellow. What could be the cause?
A3: A darker color often indicates the presence of polynitrated byproducts or other impurities. This can result from nitration at too high a temperature. Recrystallization from a suitable solvent may help to purify the product.
Q4: In Route B, what is the most likely impurity I will encounter?
A4: The most common impurity is unreacted 4-chloro-3-nitrobenzoic acid due to an incomplete reaction. You can monitor the progress of the reaction by TLC to ensure all the starting material has been consumed.
Q5: Is it possible to hydrolyze the chloro-group in 4-chloro-3-nitrobenzoic acid to a hydroxyl group during the ammonolysis reaction?
A5: Yes, under harsh conditions (e.g., high temperature, aqueous base), the chloro group can be substituted by a hydroxyl group to form 4-hydroxy-3-nitrobenzoic acid.[4] It is important to control the reaction conditions to favor amination over hydrolysis.
Data Presentation
Table 1: Summary of Quantitative Data for Synthetic Routes
| Parameter | Route A: From 4-Acetamidobenzoic Acid | Route B: From 4-Chloro-3-nitrobenzoic Acid |
| Typical Yield | 74% (at 8-10°C)[1] | High yields, potentially over 90% under optimized conditions.[7] |
| Purity of Crude Product | Highly dependent on reaction temperature. Can be >95% under optimal conditions.[1] | Generally high, with the main impurity being the starting material. |
| Melting Point of Product | 287.5-290°C[2] | 287.5-290°C[2] |
| Key Side Products | 3,5-dinitro-4-aminobenzoic acid, polynitroanilines[1] | Unreacted 4-chloro-3-nitrobenzoic acid, 4-hydroxy-3-nitrobenzoic acid. |
Experimental Protocols
Route A: Synthesis from 4-Acetamidobenzoic Acid
Step 1: Nitration of 4-Acetamidobenzoic Acid
-
In a reaction vessel, dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid (86-92%) while maintaining the temperature below 20°C.[1]
-
Cool the mixture to between 8°C and 10°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 1-5 hours, ensuring the temperature does not exceed 12°C.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 8-10°C.
-
Pour the reaction mixture into ice water to precipitate the crude 4-acetamido-3-nitrobenzoic acid.
Step 2: Hydrolysis to this compound
-
Heat the aqueous slurry of 4-acetamido-3-nitrobenzoic acid from the previous step to 90-95°C for approximately 2 hours.[2]
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Cool the mixture to room temperature.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
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Dry the product in a vacuum oven.
Route B: Synthesis from 4-Chloro-3-nitrobenzoic Acid
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In a pressure-rated reaction vessel, charge 4-chloro-3-nitrobenzoic acid and an aqueous ammonia solution. A co-solvent such as ethanol may be used to improve solubility.
-
Seal the vessel and heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 100-150°C for several hours).
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
Visualizations
Caption: Synthetic pathway for this compound from 4-acetamidobenzoic acid.
Caption: Formation of major side products in the nitration of 4-acetamidobenzoic acid.
Caption: Synthetic pathway for this compound from 4-chloro-3-nitrobenzoic acid.
References
- 1. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 2. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. data.epo.org [data.epo.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Amino-3-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the purification challenges of 4-Amino-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. Common synthesis pathways, such as the nitration of 4-aminobenzoic acid or its derivatives, can introduce several types of impurities:
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Isomeric Impurities: Positional isomers, such as 2-amino-5-nitrobenzoic acid and other amino-nitrobenzoic acid variants, are common byproducts of the nitration reaction.
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Unreacted Starting Materials: Residual 4-aminobenzoic acid or its protected precursors may remain in the crude product.
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Over-nitrated Species: The formation of dinitrobenzoic acid derivatives is possible under harsh nitration conditions.
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Residual Reagents and Solvents: Traces of acids (like nitric and sulfuric acid) and organic solvents used during the synthesis and workup can persist.
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Degradation Products: Although generally stable, prolonged exposure to high temperatures or harsh pH conditions might lead to some degradation.[1]
Q2: My purified this compound is still colored (yellow to brown). How can I remove the color?
A2: Colored impurities are a common issue. These are often highly conjugated molecules or trace impurities that co-crystallize with the product. A common and effective method to remove these is by using activated charcoal during recrystallization. Before the hot filtration step, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration along with any other insoluble materials.
Q3: I am having trouble getting my this compound to crystallize out of solution. What could be the problem?
A3: Several factors can hinder crystallization:
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Supersaturation: The solution may not be sufficiently saturated. You can try to evaporate some of the solvent to increase the concentration of the product.
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Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures. A solvent pair (a solvent in which the compound is soluble and a miscible anti-solvent in which it is not) might be necessary.
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Lack of Nucleation Sites: Crystallization requires a nucleation site to begin. Scratching the inside of the flask with a glass rod below the solvent level can create microscopic scratches that serve as nucleation points. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.
-
Cooling Too Rapidly: Cooling the solution too quickly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: What is the best way to monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification of this compound. It allows you to quickly assess the purity of your fractions. A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), can be used to separate the desired product from its impurities. The spots can be visualized under UV light.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - Solution is too dilute (too much solvent used).- The product is highly soluble in the cold solvent. | - Evaporate some of the solvent to increase concentration.- Add a miscible anti-solvent (a solvent in which the product is insoluble) dropwise until the solution becomes cloudy, then gently warm until it is clear again before cooling.- Try a different solvent or solvent system. |
| Product "oils out" instead of forming crystals. | - The cooling process is too rapid.- The melting point of the solute is lower than the boiling point of the solvent. | - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Recrystallized product is still impure. | - Impurities have similar solubility to the product.- The solution was not cooled sufficiently before filtration, leaving some product in the mother liquor. | - If impurities are colored, use activated charcoal.- If impurities are of a different polarity, consider column chromatography.- Ensure the solution is thoroughly cooled in an ice bath before filtering. |
| Low recovery yield. | - Too much solvent was used initially.- Premature crystallization during hot filtration.- The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the funnel and filter paper for hot filtration.- Ensure the solution is thoroughly chilled before filtration. The mother liquor can be concentrated to recover more product in a second crop. |
Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of spots (overlapping bands). | - The eluent (mobile phase) polarity is not optimized.- The column is overloaded with the crude sample. | - Optimize the eluent system using TLC first. A good starting point for this compound is a hexane/ethyl acetate gradient.- Use a larger column or load less crude material. |
| Cracked or channeled stationary phase. | - The column was not packed properly. | - Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly as a slurry without any air bubbles or cracks. |
| Product elutes as a broad band. | - The product is not very soluble in the mobile phase.- The initial sample band was too wide. | - Adjust the mobile phase composition.- Dissolve the crude sample in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on general recrystallization techniques for aromatic amino acids and can be adapted based on the specific impurities present.
Materials:
-
Crude this compound
-
Ethanol (B145695) (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
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Büchner funnel and flask
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Filter paper
Procedure:
-
Solvent Selection: Based on the properties of similar compounds, an ethanol/water mixture is a good starting point. The goal is to find a solvent system where the compound is soluble when hot but insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If it does not fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point.
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Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture. Allow the crystals to dry completely.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid)
-
Capillary tubes for spotting
-
UV lamp
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude and purified this compound in a suitable solvent like ethyl acetate or methanol.
-
Spotting: Use a capillary tube to spot the samples onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: Pure samples should show a single spot. The retention factor (Rf) can be calculated and compared to a standard if available.
Visualizations
References
Technical Support Center: Synthesis of 4-Amino-3-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-3-nitrobenzoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete nitration of the starting material. - Suboptimal temperature control during nitration, leading to side product formation. - Inefficient hydrolysis of the intermediate (if applicable). - Loss of product during workup and purification. | - Optimize Nitration: Ensure the correct molar ratio of nitric acid and sulfuric acid. Monitor the reaction progress using TLC. - Temperature Control: Maintain a low reaction temperature (e.g., 5-15°C) during the addition of the nitrating agent to minimize the formation of dinitro compounds.[1] - Ensure Complete Hydrolysis: If starting from an acetylated precursor, ensure sufficient heating time and temperature (e.g., 90-95°C for approximately 2 hours) for complete deacetylation.[2] - Improve Purification: Use recrystallization with an appropriate solvent like ethanol (B145695) to purify the product effectively. Allow for slow cooling to maximize crystal formation and purity.[1] |
| Formation of Multiple Isomers/Side Products | - The directing effects of the substituents on the aromatic ring can lead to a mixture of isomers. For instance, the methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. - Over-nitration due to harsh reaction conditions. | - Control Directing Group Influence: When starting with a para-substituted compound, the nitro group will preferentially add to the position ortho to the activating group. Protecting groups can be used to control the position of nitration. - Optimize Nitrating Agent: The ratio of nitric acid to sulfuric acid can be adjusted to improve the selectivity for the desired isomer.[1] |
| Product is Difficult to Purify | - Presence of unreacted starting materials or isomeric impurities. - Trapping of impurities within the crystal lattice during rapid crystallization. | - Recrystallization: This is the most common method for purification. Ethanol is often a suitable solvent.[1] - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of pure crystals.[1] - Washing: Wash the filtered crystals with a small amount of cold solvent to remove residual impurities.[1] |
| Reaction Does Not Go to Completion | - Insufficient reaction time or temperature. - Inadequate mixing of reactants. - Deactivation of the aromatic ring slows down the electrophilic substitution. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. - Increase Reaction Time/Temperature: If TLC shows incomplete reaction, consider extending the reaction time or cautiously increasing the temperature, while being mindful of side product formation. - Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-chlorobenzoic acid and 4-acetamidobenzoic acid.[2][3] Another approach involves the nitration of benzoic acid followed by a reduction step.[4]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. A process starting from 4-acetamidobenzoic acid reports a yield of 89% for the intermediate 4-acetamido-3-nitrobenzoic acid, which is then hydrolyzed to the final product in high yield.[2] Another method starting from 4-chloro-3-nitrobenzoic acid and methylamine (B109427) reports a final product yield of up to 97.5% for a related derivative.[5]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the final product can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (approximately 280-290°C) indicates high purity.[2][4]
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity and identify any impurities.
Q4: What are the critical safety precautions to take during the nitration step?
A4: The nitration reaction is highly exothermic and requires careful control.
-
Always add the nitrating mixture (concentrated nitric acid and sulfuric acid) slowly and in portions to the substrate solution.
-
Maintain the reaction temperature within the recommended range using an ice bath or other cooling system.
-
Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of dry powder to fuming nitric acid is hazardous and should be avoided, especially on a commercial scale.[2]
Experimental Protocols & Data
Synthesis via Nitration of 4-Acetamidobenzoic Acid followed by Hydrolysis
This two-step process involves the mononitration of 4-acetamidobenzoic acid and subsequent deacetylation.[2]
Step 1: Synthesis of 4-Acetamido-3-nitrobenzoic Acid
-
Reaction Workflow:
Caption: Workflow for the synthesis of 4-acetamido-3-nitrobenzoic acid.
-
Reaction Parameters:
| Parameter | Value | Reference |
| Starting Material | 4-acetamidobenzoic acid | [2] |
| Nitrating Agent | Aqueous nitric acid, adjusted with concentrated nitric or sulfuric acid | [2] |
| Initial Nitric Acid Conc. | 70-84% | [2] |
| Final Nitric Acid Conc. | 89-93% | [2] |
| Temperature | 0-25°C | [2] |
| Yield | 89% | [2] |
Step 2: Hydrolysis to this compound
-
Reaction Workflow:
Caption: Workflow for the hydrolysis to this compound.
-
Reaction Parameters:
| Parameter | Value | Reference |
| Starting Material | 4-acetamido-3-nitrobenzoic acid | [2] |
| Reaction Type | Hydrolysis (deacetylation) | [2] |
| Temperature | 90-95°C | [2] |
| Reaction Time | Approximately 2 hours | [2] |
| Product | Bright yellow solid | [2] |
| Melting Point | 287.5-290°C | [2] |
Synthesis via Nitration of 4-Chlorobenzoic Acid and Subsequent Amination
This method involves the nitration of 4-chlorobenzoic acid followed by nucleophilic aromatic substitution with an amine. The following represents a general workflow for a related synthesis.[3]
-
Logical Relationship Diagram:
Caption: Two-step synthesis pathway from 4-chlorobenzoic acid.
-
Reaction Parameters for Nitration (Example):
| Parameter | Value | Reference |
| Starting Material | 4-chlorobenzoic acid | [3] |
| Molar Ratio (Substrate:H₂SO₄:HNO₃) | ~1 : 5.0 : 1.3 | [3] |
| Temperature | 70°C | [3] |
| Back Pressure | 0.3 - 0.4 MPa | [3] |
| Residence Time | 90 seconds | [3] |
| Yield of Intermediate | 91.7% | [3] |
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Reaction Parameters for Amination (Example):
| Parameter | Value | Reference |
| Starting Material | 4-chloro-3-nitrobenzoic acid | [3] |
| Reagent | 30% methylamine aqueous solution | [3] |
| Condition | Heating under reflux | [3] |
| Workup | Acidification to precipitate the product | [3] |
| Yield | 88.3% | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
Stability of 4-Amino-3-nitrobenzoic acid in different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Amino-3-nitrobenzoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound is a stable crystalline powder under standard conditions.[1][2] For optimal shelf life, it should be stored in a cool, dry, and dark place, away from strong oxidizing agents.[2] The recommended storage temperature is room temperature.[1][2] It is advisable to keep the container tightly sealed to prevent moisture absorption and potential degradation.
Q2: What is the thermal stability of this compound?
A2: this compound is thermally stable up to high temperatures, with a decomposition point of approximately 280-290 °C.[1][2]
Q3: Is this compound sensitive to light?
A3: As a nitroaromatic compound, this compound has the potential to be photosensitive.[3] It is recommended to protect the compound from light during storage and handling to prevent potential photodegradation.[2] Forced degradation studies under UV and visible light can help quantify this sensitivity.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. The presence of both an amino group and a carboxylic acid group means the molecule can exist in different ionic forms depending on the pH. While specific data is limited, analogous aromatic amino acids show susceptibility to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the functional groups present, potential degradation pathways under forced conditions could include:
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Hydrolysis: The amide-like character of the amino group attached to the nitro-substituted ring could be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Decarboxylation: At elevated temperatures, loss of the carboxylic acid group is a possible degradation route.
-
Reduction of the nitro group: In the presence of reducing agents or under certain catalytic conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
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Oxidation: The amino group and the aromatic ring are susceptible to oxidation, which can be initiated by oxidizing agents, light, or heat.[4]
Quantitative Data Summary
The following tables summarize the expected stability of this compound under various stress conditions. This data is based on general principles of chemical stability for aromatic nitro compounds and should be confirmed by experimental studies.
Table 1: Stability of this compound in Aqueous Solutions at Different pH (40°C)
| pH | Incubation Time (hours) | % Recovery (Hypothetical) |
| 2.0 | 24 | 98.5 |
| 2.0 | 72 | 95.2 |
| 7.0 | 24 | 99.8 |
| 7.0 | 72 | 99.5 |
| 10.0 | 24 | 97.0 |
| 10.0 | 72 | 91.5 |
Table 2: Thermal Stability of Solid this compound
| Temperature | Incubation Time (hours) | % Recovery (Hypothetical) |
| 60°C | 24 | 99.9 |
| 60°C | 72 | 99.7 |
| 80°C | 24 | 99.5 |
| 80°C | 72 | 98.5 |
| 100°C | 24 | 98.0 |
| 100°C | 72 | 94.0 |
Table 3: Photostability of Solid this compound (ICH Q1B Conditions)
| Illumination | Exposure Duration | % Recovery (Hypothetical) |
| Visible Light (1.2 million lux hours) | As per ICH Q1B | 97.5 |
| UV-A Light (200 W h/m²) | As per ICH Q1B | 95.0 |
Table 4: Stability in Common Organic Solvents at Room Temperature (7 days)
| Solvent | % Recovery (Hypothetical) |
| Methanol (B129727) | 99.8 |
| Acetonitrile | 99.9 |
| Dichloromethane | 99.5 |
| Dimethylformamide (DMF) | 98.0 |
| Dimethyl sulfoxide (B87167) (DMSO) | 97.5 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Acid and Base Hydrolysis
Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Oxidation:
-
To 1 mL of the sample solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
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Quench the reaction by adding a small amount of sodium bisulfite solution.
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Dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photostability Testing
Objective: To assess the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation:
-
For solid-state testing, spread a thin layer of the compound in a shallow dish.
-
For solution-state testing, prepare a 0.1 mg/mL solution in a suitable solvent (e.g., water:acetonitrile 50:50).
-
-
Light Exposure:
-
Expose the samples to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis: After the exposure period, prepare the samples for HPLC analysis and compare the results with the dark control.
Protocol 4: Thermal Degradation
Objective: To investigate the stability of this compound at elevated temperatures.
Methodology:
-
Sample Preparation: Place a known amount of the solid compound in a vial.
-
Thermal Stress:
-
Place the vial in an oven maintained at a constant temperature (e.g., 80°C).
-
A control sample should be stored at room temperature.
-
-
Analysis: After a specified time (e.g., 24, 48, 72 hours), remove the sample, allow it to cool, and prepare a solution for HPLC analysis.
Troubleshooting Guides
Issue: Unexpected peaks are observed in the chromatogram during stability studies.
Possible Causes and Solutions:
-
Degradation Products: The new peaks are likely degradation products.
-
Solution: Attempt to identify the degradation products using techniques like LC-MS. Correlate the appearance of these peaks with the stress condition applied.
-
-
Impurities in Reagents: The reagents used for the stress study (e.g., acids, bases, solvents) may contain impurities.
-
Solution: Run a blank injection of the stressed medium without the analyte to check for interfering peaks. Use high-purity reagents.
-
-
Contamination: The sample or the analytical system may be contaminated.
-
Solution: Ensure proper cleaning of all glassware and analytical equipment.
-
Issue: No degradation is observed even under harsh stress conditions.
Possible Causes and Solutions:
-
High Stability of the Compound: this compound may be highly stable under the applied conditions.
-
Solution: Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent) within reasonable limits.
-
-
Low Solubility: The compound may not be fully dissolved in the stress medium, leading to incomplete exposure.
-
Solution: Ensure complete dissolution of the sample. A co-solvent may be necessary.
-
-
Inappropriate Analytical Method: The analytical method may not be able to separate the parent compound from its degradation products.
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Solution: Develop and validate a stability-indicating method with sufficient resolution.
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Issue: Poor mass balance is observed in the stability study.
Possible Causes and Solutions:
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Non-chromophoric Degradants: Some degradation products may not have a UV chromophore and are therefore not detected by the UV detector.
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Solution: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.
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Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during the experiment.
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Solution: This is difficult to quantify with standard HPLC. Headspace GC-MS could be used to identify volatile products.
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Adsorption of Analyte or Degradants: The compound or its degradation products may adsorb to the surface of the container or HPLC column.
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Solution: Use silanized glassware and ensure the column is well-conditioned.
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Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Logic for Unexpected Peaks.
References
Potential degradation products of 4-Amino-3-nitrobenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation products of 4-Amino-3-nitrobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under forced degradation conditions?
A1: this compound can degrade through several pathways depending on the stress conditions applied. The primary routes of degradation are expected to be oxidative, photolytic, and thermal. Hydrolysis is generally less likely to be a major degradation pathway for this molecule under typical forced degradation conditions due to the stability of the amino and nitro groups and the benzene (B151609) ring. However, under extreme pH and temperature, some degradation may occur.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products will depend on the precise experimental conditions, a range of products can be anticipated. Under oxidative conditions, hydroxylation of the aromatic ring and oxidation of the amino group are possible. Photolytic stress may lead to deamination, decarboxylation, or reduction of the nitro group. Severe thermal stress is expected to cause decarboxylation and fragmentation of the molecule, ultimately leading to the formation of carbon oxides and nitrogen oxides.[1][2]
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[3] This method can separate the parent compound from its degradation products, allowing for the quantification of the parent drug and the detection of new impurity peaks over time. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.
Troubleshooting Guides
HPLC Analysis
Problem 1: Poor peak shape (tailing or fronting) for this compound.
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Potential Cause: The mobile phase pH may not be optimal for the analyte, which is amphoteric. Secondary interactions with the stationary phase can also cause peak tailing.
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Solution: Adjust the pH of the mobile phase. A pH around 2.5-3.5 is often a good starting point for acidic compounds. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can help to reduce peak tailing caused by silanol (B1196071) interactions. Ensure the sample is fully dissolved in the mobile phase.
Problem 2: Co-elution of degradation products with the parent peak.
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Potential Cause: The chromatographic conditions (mobile phase composition, gradient, column) are not optimized for separating structurally similar compounds.
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Solution: Modify the gradient profile to increase the separation resolution. Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or a different stationary phase (e.g., a phenyl-hexyl column). A shallower gradient can often improve the resolution of closely eluting peaks.
Problem 3: Appearance of ghost peaks in the chromatogram.
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Potential Cause: Contamination in the HPLC system, mobile phase, or from the sample itself. Carryover from previous injections can also lead to ghost peaks.
-
Solution: Flush the HPLC system thoroughly with a strong solvent. Use fresh, high-purity solvents for the mobile phase. Implement a needle wash step in the autosampler method to minimize carryover.
Forced Degradation Studies
Problem 1: No degradation is observed under stress conditions.
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Potential Cause: The stress conditions are not harsh enough to induce degradation. This compound is a relatively stable molecule.[1]
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Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing. For photostability, ensure the light source has an appropriate wavelength and intensity.[4]
Problem 2: The mass balance is poor (significantly less than 100%).
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Potential Cause: Some degradation products may not be detected by the analytical method (e.g., they do not have a UV chromophore or are volatile). The degradation products may have precipitated out of solution. The parent compound may have adsorbed onto the container surface.
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Solution: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Inspect the sample for any precipitates. Use a different sample container material if adsorption is suspected.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general reversed-phase HPLC method for the analysis of this compound and its potential degradation products.
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Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
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Mobile Phase A: 0.1% Phosphoric acid in water.
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Mobile Phase B: Acetonitrile (B52724).
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Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 0.1 mg/mL.
Forced Degradation Protocol
The following are general conditions for forced degradation studies. The exact conditions may need to be optimized for this compound.
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Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
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Neutral Hydrolysis: Water at 60 °C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines). A dark control should be run in parallel.
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Thermal Degradation: Expose the solid sample to dry heat at a temperature below its melting point (e.g., 105 °C) for 24 hours. The melting point of this compound is approximately 280-290 °C.[5][6]
Data Presentation
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Products | Rationale |
| Acid/Base Hydrolysis | This compound (largely stable) | The aromatic amine and nitro groups are generally stable to hydrolysis. Decarboxylation may occur under very harsh conditions. |
| Oxidative (H₂O₂) | Hydroxylated derivatives, products of amino group oxidation | The amino group is susceptible to oxidation. The electron-rich aromatic ring can undergo electrophilic substitution with hydroxyl radicals. |
| Photolytic | Deaminated products, decarboxylated products, reduced nitro group products | UV radiation can induce cleavage of the C-N and C-C bonds. The nitro group can also be photochemically reduced. |
| Thermal | Decarboxylated product (3-Nitroaniline), CO₂, NOx | At high temperatures, decarboxylation is a common degradation pathway for benzoic acids. Further fragmentation leads to gaseous products.[1] |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Logical relationship of stress conditions to potential degradation products.
References
Identifying common impurities in 4-Amino-3-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying common impurities in 4-Amino-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Common impurities in this compound are often related to the synthetic route, which typically involves the nitration of 4-acetamidobenzoic acid followed by hydrolysis. Potential impurities include:
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Starting Materials: Unreacted 4-aminobenzoic acid or 4-acetamidobenzoic acid.
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Intermediates: Incomplete hydrolysis can lead to the presence of 4-Acetamido-3-nitrobenzoic acid.
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Isomeric Impurities: Formation of other isomers during nitration, such as 4-Amino-2-nitrobenzoic acid and 2-Amino-3-nitrobenzoic acid.
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Over-nitration Products: Under harsh reaction conditions, dinitro compounds like 4-Amino-3,5-dinitrobenzoic acid may be formed.
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Other Related Substances: Depending on the specific synthetic pathway, other impurities like 3,4-Dinitrobenzoic acid could be present.
Q2: How can I detect these impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for detecting and quantifying impurities in this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and characterizing the structure of these impurities. For complex impurity profiles, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide additional confirmation.
Q3: What are the acceptable limits for these impurities?
A3: The acceptable limits for impurities depend on the intended use of the this compound, particularly for pharmaceutical applications. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), should be followed. Typically, for active pharmaceutical ingredients (APIs), impurities are controlled to levels below 0.1% to 0.15%.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Poor peak shape (tailing or fronting) for this compound or impurity peaks.
| Potential Cause | Troubleshooting Steps |
| Secondary interactions with column packing | - Ensure the mobile phase pH is appropriate to suppress the ionization of silanol (B1196071) groups on the column (typically pH 2.5-4 for C18 columns). - Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (0.1-0.5%). |
| Column overload | - Reduce the injection volume or the concentration of the sample. |
| Incompatible injection solvent | - Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is necessary, inject a smaller volume. |
Issue: Inconsistent retention times.
| Potential Cause | Troubleshooting Steps |
| Changes in mobile phase composition | - Prepare fresh mobile phase daily. - Ensure adequate mixing of mobile phase components. - Use a temperature-controlled column compartment to maintain a stable column temperature. |
| Pump malfunction | - Check for leaks in the pump and fittings. - Degas the mobile phase to prevent air bubbles in the pump head. |
| Column degradation | - If retention times consistently decrease, the stationary phase may be degrading. Replace the column. |
Issue: Ghost peaks appearing in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Contaminated mobile phase or injection solvent | - Use high-purity solvents and reagents. - Filter the mobile phase before use. |
| Carryover from previous injections | - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent run to confirm carryover. |
| Late eluting compounds from a previous run | - Increase the run time or implement a gradient elution to ensure all compounds from the previous injection have eluted. |
Impurity Identification Troubleshooting
Issue: An unknown peak is observed in the HPLC chromatogram.
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Retention Time Comparison: Compare the retention time of the unknown peak with that of known potential impurity standards if available.
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UV-Vis Spectrum: Utilize a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to obtain the UV-Vis spectrum of the unknown peak. Compare this spectrum with the spectra of known compounds. Isomeric impurities will likely have similar spectra to the main compound.
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Spiking: Spike the sample with a small amount of a suspected impurity standard. An increase in the peak area of the unknown peak confirms its identity.
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LC-MS Analysis: If the impurity cannot be identified by the above methods, perform LC-MS analysis to determine the mass-to-charge ratio (m/z) of the unknown peak. This can help to elucidate its molecular weight and elemental composition.
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NMR Spectroscopy: For definitive structural confirmation, isolate the impurity using preparative HPLC and analyze it by NMR spectroscopy.
Data Presentation
The following table summarizes common impurities found in this compound, along with their typical retention times relative to the main peak in a standard reversed-phase HPLC method and their likely origin.
| Impurity Name | Structure | Typical Relative Retention Time (RRT) | Likely Origin |
| 4-Aminobenzoic acid | C₇H₇NO₂ | ~0.85 | Unreacted starting material |
| 4-Acetamido-3-nitrobenzoic acid | C₉H₈N₂O₅ | ~1.20 | Incomplete hydrolysis of intermediate |
| 4-Amino-2-nitrobenzoic acid | C₇H₆N₂O₄ | ~0.95 | Isomeric byproduct of nitration |
| 4-Amino-3,5-dinitrobenzoic acid | C₇H₅N₃O₆ | >1.50 | Over-nitration byproduct |
Note: RRT values are approximate and can vary depending on the specific HPLC method conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is a general guideline and may require optimization for specific instrumentation and impurity profiles.
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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Detector: UV at 254 nm
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Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
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Sample Preparation: Dissolve approximately 10-20 mg of the isolated impurity or the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).
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Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
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Analysis:
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This compound: Expect characteristic aromatic proton signals in the range of δ 7.0-8.5 ppm. The protons on the benzene (B151609) ring will show a specific splitting pattern (doublets and doublet of doublets). The amino and carboxylic acid protons will appear as broad singlets.
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Impurities:
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4-Acetamido-3-nitrobenzoic acid: Look for a characteristic singlet around δ 2.1-2.3 ppm corresponding to the acetyl methyl protons.
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Isomeric impurities: The splitting patterns and chemical shifts of the aromatic protons will differ from the main compound, allowing for their identification.
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-
Visualizations
Caption: Workflow for the identification and quantification of impurities in this compound.
Technical Support Center: 4-Amino-3-nitrobenzoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Amino-3-nitrobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate the optimization of reaction parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete Nitration: Reaction temperature is too low, or reaction time is too short. 2. Side Reactions: Over-nitration (formation of dinitro compounds) may occur if the temperature is too high. 3. Incomplete Hydrolysis: The hydrolysis of the intermediate 4-acetamido-3-nitrobenzoic acid may not have gone to completion. 4. Loss during Workup: Product may be lost during filtration or washing steps. | 1. Optimize Nitration Conditions: Ensure the reaction temperature is maintained within the optimal range (e.g., 5-25°C) and monitor the reaction progress using TLC.[1][2] 2. Control Temperature: Carefully control the temperature during the addition of the nitrating agent to prevent overheating.[2] 3. Ensure Complete Hydrolysis: Heat the reaction mixture for a sufficient time (e.g., 90-95°C for approximately 2 hours) to ensure complete removal of the acetyl group.[1] 4. Careful Handling: Use cold solvents for washing to minimize product dissolution and ensure efficient transfer of solids.[2] |
| Product Impurities | 1. Presence of Starting Material: Incomplete reaction. 2. Formation of Isomers: The nitration of p-toluic acid, a related starting material, can yield a mixture of isomers. While 4-acetamidobenzoic acid is less prone to this, careful control is still needed. 3. Residual Solvents or Reagents: Inadequate washing or drying of the final product. | 1. Monitor Reaction: Use TLC to monitor the reaction and ensure the complete consumption of the starting material. 2. Purification: Recrystallize the crude product from a suitable solvent like ethanol (B145695) to remove impurities.[2] 3. Thorough Washing and Drying: Wash the filtered product thoroughly with water and dry it completely.[1] |
| Poor Solubility of Reactants | 1. Inappropriate Solvent: The starting material may not be fully dissolved in the reaction medium. | 1. Ensure Proper Dissolution: For the nitration of 4-acetamidobenzoic acid, ensure it is fully slurried or dissolved in the nitric acid solution before proceeding.[1] |
| Difficulty in Isolating the Product | 1. Fine Precipitate: The product may precipitate as very fine particles that are difficult to filter. 2. Product Sticking to Glassware: Can lead to mechanical loss. | 1. Controlled Precipitation: Cool the reaction mixture slowly to encourage the formation of larger crystals.[2] 2. Scraping and Rinsing: Carefully scrape the glassware and rinse with a small amount of cold solvent to recover as much product as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the nitration of 4-acetamidobenzoic acid followed by the hydrolysis of the acetyl group.[1] This two-step, one-pot synthesis is often preferred due to its efficiency and the high purity of the resulting product.[1]
Q2: What are the critical reaction parameters to control during the nitration step?
A2: The most critical parameter is the reaction temperature, which should typically be maintained between 5°C and 25°C.[1] Higher temperatures can lead to the formation of undesired side products and a decrease in yield, while temperatures that are too low can significantly slow down the reaction rate.[1] The concentration of nitric acid is also a key factor.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the progress of both the nitration and hydrolysis steps. By spotting the reaction mixture alongside the starting material and product standards, you can determine when the reaction is complete.
Q4: What is the expected yield for this synthesis?
A4: With optimized conditions, a high yield can be expected. For instance, the hydrolysis of 4-acetamido-3-nitrobenzoic acid can result in a high yield of the final product.[1] A reported yield for the intermediate 4-acetamido-3-nitrobenzoic acid is 89%.[1]
Q5: What are the recommended purification methods for this compound?
A5: The most common and effective method for purifying the final product is recrystallization.[2] Ethanol is a suitable solvent for this purpose.[2] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form pure crystals.[2]
Experimental Protocols
Synthesis of this compound via Nitration and Hydrolysis of 4-Acetamidobenzoic Acid
This protocol is based on established methods for the synthesis of this compound.[1]
Materials:
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4-Acetamidobenzoic acid
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Nitric acid (70-84%)
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Ice
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Water
Procedure:
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Nitration:
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In a suitable reaction vessel, add 4-acetamidobenzoic acid to a 70-84% nitric acid solution at a temperature between 0°C and 25°C.
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Stir the resulting slurry for a designated period (e.g., one hour) while maintaining the temperature between 8-12°C.
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Workup of Nitration:
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Pour the reaction mixture into a larger volume of ice water to precipitate the 4-acetamido-3-nitrobenzoic acid.
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Filter the pale yellow precipitate.
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Hydrolysis:
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The filtered 4-acetamido-3-nitrobenzoic acid can be hydrolyzed without isolation.
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Create a slurry of the intermediate in water and heat it to 90-95°C for approximately 2 hours.
-
-
Product Isolation:
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | [3] |
| Molecular Weight | 182.13 g/mol | [3] |
| Melting Point | 287.5-290 °C | [1] |
| Appearance | Bright yellow solid | [1] |
| CAS Number | 1588-83-6 | [3] |
Table 2: Optimized Reaction Parameters for the Synthesis of this compound
| Parameter | Optimized Value |
| Nitration Step | |
| Starting Material | 4-Acetamidobenzoic acid |
| Nitrating Agent | 70-84% Nitric Acid |
| Temperature | 5-25 °C[1] |
| Reaction Time | ~10 minutes to 1 hour[1] |
| Hydrolysis Step | |
| Temperature | 90-95 °C[1] |
| Reaction Time | ~2 hours[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Peptide Coupling Reactions with 4-Amino-3-nitrobenzoic acid
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges during peptide coupling reactions involving 4-Amino-3-nitrobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to facilitate successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" building block in peptide synthesis?
A1: this compound presents two primary challenges in peptide coupling reactions. Firstly, the electron-withdrawing nature of the nitro group ortho to the amine significantly reduces the nucleophilicity of the amino group, making it less reactive towards the activated carboxyl group of the incoming amino acid. Secondly, steric hindrance from the bulky nitro group can impede the approach of the coupling reagents and the acylating species, further slowing down the reaction rate and potentially leading to incomplete coupling.
Q2: Which coupling reagents are most effective for this compound?
A2: Due to the electronically deactivated and sterically hindered nature of the amine, standard carbodiimide (B86325) reagents like DCC or DIC alone are often inefficient. More potent onium salt-based coupling reagents are highly recommended to achieve satisfactory yields. Reagents such as HATU, HBTU, and COMU are generally more effective as they form highly reactive activated esters.[1] HATU, in particular, is often a good choice for difficult couplings.
Q3: What are the common side reactions to be aware of when using this compound?
A3: While specific side reactions for this compound are not extensively documented, general side reactions in peptide synthesis may be exacerbated. These include:
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Racemization: The choice of coupling reagent, base, and solvent can influence the degree of racemization of the activated amino acid being coupled to this compound.[2]
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Guanidinylation: If using uronium-based coupling reagents like HBTU or HATU, there is a risk of guanidinylation of the N-terminal amine if the carboxylic acid activation is slow, leading to chain termination.[3]
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Incomplete Coupling: Due to the reduced nucleophilicity of the amine, incomplete coupling is a significant risk, resulting in deletion sequences in the final peptide.
Q4: How can I monitor the progress of a coupling reaction with this compound?
A4: For solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive (blue) result indicates an incomplete reaction. For both solid-phase and solution-phase synthesis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of a small, cleaved sample can provide a quantitative assessment of the reaction's progress and identify the desired product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Reduced nucleophilicity of the 4-amino group. | Use a more potent onium salt coupling reagent (e.g., HATU, COMU). Increase the equivalents of the coupling reagent and the incoming amino acid (1.5-2.0 eq.). |
| Steric hindrance from the ortho-nitro group. | Extend the reaction time and consider performing the reaction at a slightly elevated temperature (e.g., 40-50 °C), while monitoring for racemization. | |
| Poor solubility of this compound. | Use a solvent known for good solubilizing properties in peptide synthesis, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Sonication may aid in dissolution. | |
| Presence of Deletion Sequences | Incomplete coupling reaction. | Double couple the this compound. After the initial coupling, drain the reaction vessel, wash, and repeat the coupling step with fresh reagents. |
| Significant Racemization of the Coupled Amino Acid | Use of a strong, non-hindered base. | Employ a weaker, sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-collidine instead of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2] |
| Over-activation of the carboxylic acid. | Minimize the pre-activation time of the incoming amino acid before adding it to the reaction mixture. Consider in-situ activation. | |
| High reaction temperature. | Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) if racemization is a concern.[2] | |
| Formation of Unidentified Byproducts | Side reactions related to the coupling reagents. | If using uronium reagents, ensure efficient activation of the carboxylic acid to minimize guanidinylation. Phosphonium-based reagents like PyBOP do not have this side reaction.[1] |
| Instability of reagents or starting materials. | Use high-purity, anhydrous solvents and reagents. Ensure the starting materials are pure and dry. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Uronium Salt | Very High | Excellent for hindered couplings, fast reaction times. | Can cause guanidinylation, relatively expensive.[1][4] |
| HBTU | Uronium Salt | High | Good for routine and difficult couplings. | Can cause guanidinylation.[1] |
| COMU | Uronium Salt | Very High | High reactivity, good solubility, non-explosive byproducts. | Can cause guanidinylation. |
| PyBOP | Phosphonium Salt | High | Does not cause guanidinylation, good for hindered couplings. | Can be less reactive than HATU. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective. | Often insufficient for highly deactivated amines, risk of racemization.[4] |
Experimental Protocols
Protocol 1: General Procedure for Coupling an Fmoc-Protected Amino Acid to this compound (Solution Phase)
This protocol is adapted from a general method for similar challenging couplings and should be optimized for specific substrates.
Materials:
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Fmoc-protected amino acid (1.0 eq.)
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This compound (1.0-1.2 eq.)
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HATU (1.0 eq.)
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N-Methylmorpholine (NMM) (2.0 eq.)
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Anhydrous N,N-Dimethylformamide (DMF)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a clean, dry reaction vessel under an inert atmosphere, dissolve the Fmoc-protected amino acid and this compound in anhydrous DMF.
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Cool the reaction mixture to 0 °C using an ice bath.
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Add N-Methylmorpholine (NMM) to the cooled solution.
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In a separate vessel, dissolve HATU in anhydrous DMF.
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Slowly add the HATU solution to the reaction mixture at 0 °C.
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Allow the reaction to stir at 0 °C for 15-30 minutes.
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Let the reaction warm to room temperature and continue to stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with 5% citric acid, 5% sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash chromatography.
Visualizations
References
Technical Support Center: Synthesis of 4-Aminobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminobenzoic acid. The following information is designed to address common challenges, with a particular focus on preventing over-nitration.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-aminobenzoic acid starting from p-toluidine (B81030), and why is a multi-step process necessary?
A1: The most common route involves a three-step synthesis:
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Acetylation: The amino group of p-toluidine is protected by reacting it with acetic anhydride (B1165640) to form N-acetyl-p-toluidine.
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Oxidation: The methyl group of N-acetyl-p-toluidine is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 4-acetamidobenzoic acid.
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Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, 4-aminobenzoic acid.
A multi-step process is crucial because the amino group (-NH₂) is highly activating and susceptible to oxidation.[1] Direct nitration of p-toluidine would lead to oxidation of the amino group and the formation of undesired isomers.[2] Protecting the amino group as an acetamide (B32628) (-NHCOCH₃) moderates its activating effect, prevents oxidation, and directs subsequent reactions to the desired positions.[2]
Q2: My nitration step is producing a significant amount of dinitro byproducts. How can I prevent this over-nitration?
A2: Over-nitration, the introduction of more than one nitro group, is a common issue when the aromatic ring is activated. To prevent this:
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Temperature Control: This is the most critical factor. Nitration reactions are highly exothermic, and higher temperatures promote polynitration.[2] It is imperative to maintain a low temperature, typically between 0-10°C, throughout the addition of the nitrating agent.[2]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise and slowly to the solution of your substrate. This allows for better control of the reaction temperature and prevents localized "hot spots" where over-nitration can occur.[2]
-
Stoichiometry: Use a carefully measured, slight excess of the nitrating agent (typically 1 to 1.2 moles of nitric acid per mole of substrate) to ensure complete mononitration without providing enough reagent for significant dinitration.[1]
Q3: The oxidation of the methyl group with KMnO₄ is resulting in a low yield. What are the potential causes and solutions?
A3: Low yields in the permanganate oxidation of the methyl group on the protected toluidine can arise from several factors:
-
Incomplete Reaction: The oxidation of an alkyl side chain can be slow. Ensure the reaction is heated (often to reflux) for a sufficient amount of time.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine when the starting material has been consumed.
-
Side Reactions: While the acetamido group is more resistant to oxidation than a free amino group, harsh conditions can still lead to degradation.[3] Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the oxidation of the methyl group.
-
Product Isolation: The product, 4-acetamidobenzoic acid, is a carboxylic acid. During workup, ensure the pH is adjusted correctly to precipitate the product. Acidification of the solution after the removal of manganese dioxide (MnO₂) is necessary to protonate the carboxylate and make it less water-soluble.
Q4: My final 4-aminobenzoic acid product is discolored. What is the likely cause and how can I purify it?
A4: Discoloration, often appearing as a yellow or brownish tint, is typically due to the presence of oxidized impurities formed at various stages of the synthesis. Aromatic amines, in particular, are prone to air oxidation. To obtain a pure, white to off-white product:
-
Recrystallization: This is the most effective method for purifying the final product. A common solvent system for recrystallization is hot water, as 4-aminobenzoic acid has significantly higher solubility in hot water than in cold water.
-
Activated Charcoal: If the discoloration is significant, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
Troubleshooting Guides
Issue: Low Yield or No Product in the Nitration Step
| Possible Cause | Troubleshooting Steps |
| Ineffective Nitrating Agent | The nitrating agent, the nitronium ion (NO₂⁺), is generated from a mixture of concentrated nitric acid and concentrated sulfuric acid. Ensure that fresh, concentrated acids are used. |
| Reaction Temperature Too Low | While low temperatures are crucial to prevent over-nitration, excessively low temperatures can significantly slow down or halt the reaction. Maintain the temperature within the recommended range (e.g., 0-10°C).[2] |
| Incomplete Acetylation of Starting Material | If the initial acetylation of p-toluidine was incomplete, the free amino group in the starting material would be protonated under the strong acidic conditions of nitration, deactivating the ring towards electrophilic substitution. Confirm the purity of your N-acetyl-p-toluidine before proceeding to the nitration step. |
Issue: Formation of Tarry, Dark-Colored Byproducts
| Possible Cause | Troubleshooting Steps |
| Oxidation of the Aromatic Ring or Amino Group | This is a common problem if the amino group was not effectively protected or if the nitration conditions were too harsh. Ensure complete acetylation of the starting material. Maintain strict temperature control during nitration and add the nitrating agent slowly.[2] |
| Reaction Temperature Too High | Uncontrolled temperature spikes can lead to the decomposition of nitric acid and the formation of nitrogen dioxide, which can cause the reaction mixture to darken and lead to unwanted side reactions.[2] |
Data Presentation
Table 1: Effect of Temperature on Nitration of 4-Acetamidobenzoic Acid
| Temperature (°C) | Yield of 4-Acetamido-3-nitrobenzoic acid (%) | Observations | Reference |
| 0 - 5 | 72 - 80 | Good yield, clean reaction. | [1] |
| 12 - 14 | Lower Yield | Increased formation of byproducts. | [1] |
Table 2: Conditions for Catalytic Hydrogenation of 4-Nitrobenzoic Acid
| Catalyst | Hydrogen Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield of 4-Aminobenzoic Acid (%) | Purity (HPLC, %) | Reference |
| 5% Pd/C | 1 - 2 | 60 - 70 | 2 | > 95 | > 99 | [4] |
| Pd/C | 2 - 4 | 60 - 70 | 1 | > 96 | > 99 | [5] |
Experimental Protocols
Step 1: Acetylation of p-Toluidine
-
In a flask, dissolve p-toluidine in a mixture of water and concentrated hydrochloric acid.
-
If the solution is colored, add activated charcoal, stir, and filter.
-
Add acetic anhydride to the solution, followed immediately by a solution of sodium acetate (B1210297) in water.
-
Cool the mixture in an ice bath with stirring to precipitate the N-acetyl-p-toluidine.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-Acetyl-p-toluidine
-
Suspend the dry N-acetyl-p-toluidine in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.
-
Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
Step 3: Oxidation of 4-Acetamido-2-nitrotoluene
-
In a round-bottom flask, combine the 4-acetamido-2-nitrotoluene, magnesium sulfate, and water.
-
Heat the mixture to reflux and add potassium permanganate portion-wise over a period of 1-2 hours.
-
Continue to reflux until the purple color of the permanganate has disappeared.
-
While hot, filter the mixture by vacuum filtration to remove the manganese dioxide.
-
Cool the filtrate and acidify with sulfuric acid to precipitate the 4-acetamido-2-nitrobenzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Step 4: Hydrolysis of 4-Acetamido-2-nitrobenzoic Acid
-
Reflux the 4-acetamido-2-nitrobenzoic acid with a solution of sulfuric acid in water for 1-2 hours.[1]
-
Cool the reaction mixture and collect the precipitated 4-amino-2-nitrobenzoic acid by vacuum filtration.
-
Wash the product with cold water and dry.
Step 5: Reduction of 4-Amino-2-nitrobenzoic Acid to 4-Aminobenzoic Acid
This final step involves the reduction of the nitro group. A common laboratory method is catalytic hydrogenation:
-
Dissolve the 4-amino-2-nitrobenzoic acid in a suitable solvent (e.g., ethanol (B145695) or a sodium hydroxide (B78521) solution).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 MPa) and heat to 60-70°C.[4][5]
-
Maintain the reaction under these conditions until hydrogen uptake ceases.
-
Cool the mixture, filter to remove the catalyst, and acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the 4-aminobenzoic acid.[5]
-
Collect the product by filtration, wash with cold water, and dry.
Visualizations
Caption: Synthesis pathway of 4-aminobenzoic acid from p-toluidine.
Caption: Troubleshooting workflow for over-nitration.
Caption: Key strategies to prevent over-nitration.
References
- 1. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of PABA PABA, p aminobenzoic acid, is used commercially as suns.. [askfilo.com]
- 4. zenodo.org [zenodo.org]
- 5. organic chemistry - Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purifying 4-Amino-3-nitrobenzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Amino-3-nitrobenzoic acid using recrystallization methods. Find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate challenges encountered during your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid organic compounds. The underlying principle is the difference in solubility of the target compound, this compound, and its impurities in a chosen solvent at different temperatures.[1] An ideal solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at or near the solvent's boiling point. As the hot, saturated solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the cooled solvent (mother liquor), while insoluble impurities can be removed by filtering the hot solution.[1]
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Selecting an appropriate solvent is critical for successful recrystallization. For this compound, its polar nature, due to the amino, nitro, and carboxylic acid groups, influences solvent choice. Water is a potential solvent as the compound is reported to be very soluble in it.[2] Ethanol (B145695) and mixed solvent systems, such as ethanol-water mixtures, are also commonly used for polar aromatic compounds.[3][4] The ideal solvent should exhibit a steep solubility curve, meaning it dissolves a large amount of the compound when hot and a small amount when cold.
Q3: How does pH affect the solubility and purification of this compound?
A3: The pH of the solution significantly impacts the solubility of this compound due to its amphoteric nature (containing both acidic and basic functional groups). The carboxylic acid group has a pKa of approximately 4.19.[2]
-
In acidic solutions (pH < pKa): The amino group is protonated (-NH3+), increasing the compound's polarity and potentially its solubility in polar solvents.
-
In basic solutions (pH > pKa): The carboxylic acid group is deprotonated (-COO-), forming a carboxylate salt which is generally much more soluble in aqueous solutions.[5][6] This pH-dependent solubility can be exploited for purification. For instance, dissolving the crude compound in a basic aqueous solution, filtering out insoluble impurities, and then acidifying the filtrate to precipitate the purified this compound is a common strategy for purifying acidic compounds.[7]
Q4: My recrystallization yield is very low. What are the possible reasons?
A4: Low recovery is a common issue in recrystallization. Several factors could be responsible:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.[8]
-
Incomplete precipitation: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal formation.
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure the funnel and receiving flask are pre-heated.
-
Washing with too much cold solvent: The washing step should be done with a minimal amount of ice-cold solvent to avoid redissolving the purified crystals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is melting before it dissolves, or the solution is supersaturated at a temperature above the compound's melting point. This is more likely with low-melting point impurities. | - Add more solvent to lower the saturation point. - Reheat the solution to dissolve the oil, then cool it more slowly. - Consider using a different solvent or a solvent pair. |
| No Crystal Formation | - The solution is not sufficiently saturated (too much solvent used). - The solution is supersaturated, and nucleation has not occurred. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly.[9] |
| Premature Crystallization during Hot Filtration | The solution cools down in the funnel, causing the product to crystallize and clog the filter paper. | - Use a pre-heated stemless or short-stemmed funnel. - Keep the solution at or near its boiling point during filtration. - Add a small amount of hot solvent to the funnel to redissolve any crystals that have formed. |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous System
This protocol is a general guideline and may require optimization based on the purity of the starting material.
Materials:
-
Crude this compound
-
Distilled or deionized water
-
Dilute hydrochloric acid (HCl)
-
Dilute sodium hydroxide (B78521) (NaOH)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot distilled water. If the compound is not readily soluble, adjust the pH. For acidic impurities, basify the solution with dilute NaOH until the solid dissolves. For basic impurities, acidify with dilute HCl.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat the funnel and receiving flask with hot solvent to prevent premature crystallization.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (280 °C with decomposition).
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
Materials:
-
Crude this compound
-
Ethanol
-
Distilled or deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to induce further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals as described in Protocol 1.
Data Presentation
Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound | 4-Nitrobenzoic Acid[5] | 3-Nitrobenzoic Acid[4] | General Observations |
| Water | Very Soluble[2] | Soluble, increases with temperature | Soluble, increases with temperature | Solubility is highly pH-dependent.[5][6] |
| Ethanol | Likely Soluble | Soluble | Soluble | A good solvent for many polar organic compounds. |
| Methanol | Likely Soluble | Soluble | Soluble | Similar to ethanol. |
| Acetone | Likely Soluble | Soluble | Not specified | A polar aprotic solvent. |
| Dichloromethane | Likely Sparingly Soluble | Sparingly Soluble | Soluble | A non-polar solvent. |
| Toluene | Likely Insoluble | Sparingly Soluble | Soluble | A non-polar solvent. |
| Ethyl Acetate | Likely Soluble | Soluble | Soluble | A moderately polar solvent. |
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(1588-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Mastering Temperature Control in Nitration Reactions
Welcome to the Technical Support Center for managing temperature control during nitration reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on safely and effectively controlling these highly exothermic processes. Below, you will find a comprehensive troubleshooting guide and a list of frequently asked questions to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your nitration experiments.
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of Reagent Addition is Too Fast: The rate of heat generation is exceeding the cooling capacity of the system.[1][2] 2. Inadequate Cooling: The cooling bath is not cold enough, has insufficient capacity, or there is poor heat transfer.[1][2] 3. Poor Agitation/Stirring: Localized "hot spots" are forming due to inefficient mixing.[1][2] 4. Incorrect Reagent Concentration: Using overly concentrated acids increases the reaction's exothermicity.[1] | 1. IMMEDIATE ACTION: Cease addition of the nitrating agent. [1][3] 2. Apply maximum cooling (e.g., add more ice/dry ice to the bath).[2][3] 3. Ensure vigorous and consistent stirring.[2] 4. If the temperature continues to rise uncontrollably, prepare for an emergency quench by pouring the reaction mixture onto a large volume of crushed ice. Caution: This should be a last resort as the dilution of strong acids is also highly exothermic.[1][3] 5. For future experiments: reduce the rate of addition, use a more efficient cooling bath, ensure proper agitation, and verify reagent concentrations.[3] |
| Low or No Yield of Desired Product | 1. Reaction Temperature is Too Low: The reaction rate is significantly slowed.[3][4] 2. Insufficiently Strong Nitrating Agent: The reagent is not reactive enough for the substrate.[3] 3. Decomposed or Low-Concentration Acids: Reagents may be old or of poor quality.[3] 4. Poor Mixing: Inefficient stirring can lead to incomplete reaction.[1][3] 5. Product Loss During Work-up: The product may be lost during washing or extraction steps.[4] | 1. Cautiously and gradually increase the temperature in small increments (e.g., 5-10°C) while carefully monitoring for any exotherm.[3] 2. Consider using a stronger nitrating system (e.g., fuming sulfuric acid/oleum for deactivated substrates).[3] 3. Always use fresh, concentrated acids.[3] 4. Increase the stirring speed to improve mass transfer between phases.[3] 5. Optimize the work-up procedure, ensuring correct pH and appropriate extraction solvents.[4] |
| High Percentage of Dinitro- or Polynitrated Products | 1. Reaction Temperature is Too High: Elevated temperatures promote multiple nitrations on the aromatic ring.[3][5] 2. Incorrect Stoichiometry: Using a large excess of the nitrating agent. | 1. Lower the reaction temperature. This is the most effective method.[3] 2. Add the nitrating agent slowly and dropwise to prevent localized temperature spikes.[3] 3. Use a stoichiometric amount of the nitrating agent. |
| Formation of Dark Brown or Black Reaction Mixture | 1. Oxidation of the Substrate: The starting material or product is being oxidized by the nitric acid, often at elevated temperatures.[3][4] 2. Decomposition of Reagents: The nitrating agent may be decomposing.[3][5] | 1. Immediately lower the reaction temperature.[3] 2. Ensure the rate of addition of the nitrating agent is slow and controlled.[4] 3. Check the literature for the stability of your specific substrate under nitrating conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in nitration reactions?
Precise temperature control is paramount because nitration reactions are highly exothermic, releasing a significant amount of heat.[3][5] Poor control can lead to several undesirable outcomes:
-
Runaway Reactions: The most significant risk is a runaway reaction, where the rate of heat generation surpasses the rate of heat removal. This can cause a rapid increase in temperature and pressure, potentially leading to an explosion.[3][6]
-
Polynitration: Higher temperatures favor the addition of multiple nitro groups, which reduces the yield of the desired mono-nitrated product.[3][5] For example, keeping the temperature for the nitration of benzene (B151609) at or below 50°C is crucial to favor the formation of nitrobenzene (B124822) over dinitrobenzene.[3]
-
Formation of By-products: Elevated temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other unwanted side products that complicate purification.[3][5] Oxidation of the starting material can also occur.[3]
-
Reduced Selectivity: For substrates that can form multiple isomers (e.g., ortho, meta, para), temperature can significantly influence the product distribution.[3]
Q2: What is the ideal temperature range for a typical nitration reaction?
There is no single "ideal" temperature, as it is highly dependent on the substrate's reactivity.[3]
| Substrate Reactivity | Typical Temperature Range | Rationale |
| Highly Activated (e.g., Phenol, Aniline) | -10°C to 5°C | These substrates are very reactive and require very low temperatures to prevent oxidation and over-nitration.[3] |
| Moderately Activated/Deactivated (e.g., Toluene, Benzene) | 0°C to 50°C | A moderate temperature range is often sufficient, with the upper limit set to prevent dinitration (e.g., <50°C for benzene).[3] |
| Strongly Deactivated (e.g., Nitrobenzene) | >60°C | More forcing conditions, including higher temperatures and stronger nitrating agents (e.g., oleum), are required to nitrate (B79036) a deactivated ring.[3] |
Q3: My reaction is very slow or not proceeding. Should I increase the temperature?
Increasing the temperature should be done with extreme caution due to the risk of runaway reactions and side product formation.[3] Before increasing the temperature, consider the following:
-
Substrate Reactivity: If your substrate is strongly deactivated, it may require more forcing conditions. First, ensure that your reagents are fresh and of the correct concentration.[3]
-
Agitation: Ensure that stirring is efficient to facilitate proper mixing of reactants.[1]
-
Alternative Reagents: For particularly unreactive substrates, using a stronger nitrating agent, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), might be a safer and more effective alternative than simply raising the temperature.[3] If you must increase the temperature, do so gradually in small increments (e.g., 5-10°C) while continuously monitoring the internal reaction temperature.[3]
Q4: How should I properly quench a nitration reaction?
The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[1][3] This serves two purposes: it dilutes the strong acids and effectively dissipates the heat generated from the dilution.[1] The product, if solid, can then often be isolated by filtration.[3]
Quantitative Data
Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene
This table illustrates how temperature can influence the regioselectivity of a nitration reaction.
| Temperature (°C) | % Ortho-Nitrotoluene | % Meta-Nitrotoluene | % Para-Nitrotoluene |
| -30 | 61.9 | 2.8 | 35.3 |
| 0 | 58.7 | 4.4 | 36.9 |
| 30 | 55.7 | 4.3 | 40.0 |
| 60 | 53.0 | 4.0 | 43.0 |
| 100 | 49.5 | 3.5 | 47.0 |
| Data is illustrative and compiled from typical textbook examples. Actual results may vary based on specific reaction conditions.[3] |
Experimental Protocols
Protocol: Temperature-Controlled Nitration of Methyl Benzoate (B1203000)
This protocol details the mono-nitration of a moderately deactivated aromatic ester where careful temperature control is critical for achieving good yield and selectivity.
1. Reagent Preparation (Nitrating Mixture): a. In a dry flask, carefully add 1.5 mL of concentrated sulfuric acid (H₂SO₄). b. Place the flask in an ice-water bath to cool. c. Slowly and carefully add 1.5 mL of concentrated nitric acid (HNO₃) to the cooled sulfuric acid.[3] d. Allow this nitrating mixture to cool completely in the ice bath before use.[3]
2. Reaction Setup: a. Place a 50 mL conical flask containing 2.0 mL of methyl benzoate into a larger beaker filled with an ice-water bath. Ensure the flask is securely clamped. b. Add a magnetic stir bar to the flask and begin stirring to ensure the contents are cooled to below 6°C.[3] c. Use a thermometer to monitor the internal temperature of the reaction mixture, not the bath temperature.[3]
3. Addition of Nitrating Mixture: a. Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution. b. The rate of addition should be slow enough to maintain the internal reaction temperature at or below 15°C. This is a critical step for controlling the exotherm.
4. Reaction and Quenching: a. After the addition is complete, allow the mixture to continue stirring in the ice bath for an additional 15 minutes.[3] b. Prepare a separate beaker containing approximately 20 g of crushed ice. c. Carefully and slowly pour the reaction mixture onto the crushed ice while stirring the ice slurry.[3] A solid product (methyl 3-nitrobenzoate) should precipitate.
5. Product Isolation and Purification: a. Allow the ice to melt completely. b. Collect the solid product by vacuum filtration using a Büchner funnel.[3] c. Wash the collected solid with several portions of cold water to remove any residual acid. d. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol.
Visualizations
Caption: Troubleshooting workflow for a runaway nitration reaction.
Caption: General experimental workflow for temperature-controlled nitration.
References
Technical Support Center: Purification of 4-Amino-3-nitrobenzoic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Amino-3-nitrobenzoic acid, with a focus on removing isomeric impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.
Problem: No Crystals Form Upon Cooling
Question: I have dissolved my crude this compound in the hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: This is a common issue that can be caused by several factors:
-
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved compound than it should at that temperature.[1] To induce crystallization, try the following:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[1][2] This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a "seed crystal" to the cooled solution to initiate crystallization.[3]
-
-
Too Much Solvent: Using an excessive amount of solvent is a frequent cause of crystallization failure, as the compound remains dissolved even at low temperatures.[1][4] To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[1]
-
Cooling Rate: If the solution was cooled too rapidly, crystal formation might be inhibited.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Problem: Low Yield of Purified Product
Question: After recrystallization, the yield of my purified this compound is very low. What are the likely causes and how can I improve it?
Answer: A low recovery can be frustrating. Here are the likely causes and how to address them:
-
Using Too Much Solvent: An excess of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3][4] Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization: If the product crystallizes in the filter paper during a hot filtration step, you will lose a portion of your yield. To prevent this, use a pre-heated funnel and flask for the hot filtration.[4]
-
Washing with a Warm or Excessive Amount of Solvent: When washing the collected crystals, using a solvent that is not ice-cold or using too much of it can redissolve a portion of your purified product.[3] Always use a minimal amount of ice-cold solvent for washing.[3]
Problem: Oily Product Instead of Crystals
Question: My this compound is separating as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point.[5] This can be addressed by:
-
Reheating and Adding More Solvent: Return the sample to the heat source and add a bit more of the "soluble solvent" if using a mixed solvent system, or more of the primary solvent.[5] This will keep the compound dissolved for longer as it cools.
-
Slowing the Cooling Rate: Allow the solution to cool more slowly. You can do this by leaving the flask on a cooling hot plate instead of a cold surface.[1]
-
Changing the Solvent: The chosen solvent system may not be appropriate. You may need to select a different solvent or solvent pair.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in the synthesis of this compound?
A1: The most common isomeric impurities depend on the synthetic route. During the nitration of 4-aminobenzoic acid or its derivatives, other positional isomers can be formed. Potential isomeric impurities include:
-
2-Amino-3-nitrobenzoic acid
-
2-Amino-5-nitrobenzoic acid
-
4-Amino-2-nitrobenzoic acid
-
4-Amino-5-nitrobenzoic acid
Q2: What is the recommended method for removing these isomeric impurities?
A2: Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound.[6][7] The success of this technique relies on the differences in solubility between the desired compound and the impurities in a particular solvent at different temperatures.[6] For closely related isomers with very similar properties, fractional crystallization, which involves multiple recrystallization steps, may be necessary.[8]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: While specific solubility data for this compound is not extensively published, we can infer suitable solvents from its structure and data on similar compounds. This compound is a polar molecule. For related compounds like 4-methyl-3-nitrobenzoic acid, ethanol (B145695) is a recommended solvent.[6] For other substituted aminobenzoic acids, solvent mixtures like dichloromethane (B109758) and methanol (B129727) have been used successfully.[9] A good starting point for solvent screening would be polar protic solvents like ethanol, methanol, or water, or a mixture of these.
Q4: How can I assess the purity of my this compound after purification?
A4: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the isomeric purity of aminobenzoates.[10] Mixed-mode and reversed-phase chromatography are particularly effective for separating isomers with minor differences in their physicochemical properties.[10][11] Other methods like Quantitative Nuclear Magnetic Resonance (qNMR) and titrimetry can also be used, but HPLC provides the best selectivity for structurally similar impurities.[12]
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-Amino-3-nitrobenzoic acid | 4-Amino-2-nitrobenzoic acid |
| Molecular Formula | C₇H₆N₂O₄[13] | C₇H₆N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol [13] | 182.13 g/mol | 182.13 g/mol |
| Melting Point | ~280-290 °C (decomposes)[13][14] | Data not readily available | Data not readily available |
| Appearance | White to amber crystalline powder[15] | Data not readily available | Data not readily available |
| CAS Number | 1588-83-6[13] | 606-18-8 | 6280-84-8 |
Table 2: Comparison of Analytical Methods for Isomeric Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetry |
| Principle | Separation based on partitioning between a stationary and mobile phase.[12] | Signal intensity is directly proportional to the number of atomic nuclei.[12] | Neutralization reaction between the acidic analyte and a standardized basic solution.[12] |
| Selectivity | High; can separate structurally similar impurities.[12] | High; provides structural information for impurity identification.[12] | Low; titrates total acidity.[12] |
| Accuracy | High[12] | Very high[12] | Moderate to high[12] |
| Primary Application | Ideal for separating and quantifying isomeric impurities.[10] | Highly accurate purity determination without a specific reference standard.[12] | Quick assessment of total acid content.[12] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline based on established methodologies for similar aromatic carboxylic acids.[6][7] Ethanol is suggested as a starting solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled or deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.[6]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask.
-
-
Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[3]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
-
Protocol 2: Purity Determination by HPLC
This protocol provides a starting point for developing an HPLC method for assessing the isomeric purity of this compound.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: A mixed-mode or C18 reversed-phase column suitable for separating polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of pure this compound and any available isomeric impurities in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the purified this compound sample in the mobile phase.[10]
-
Analysis:
-
Inject the standard solutions to determine the retention times of the main peak and any impurity peaks.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standards.[10]
-
-
Calculation: Calculate the area percentage of each isomer to determine the isomeric purity.
Visualizations
Caption: Workflow for troubleshooting common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. reddit.com [reddit.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. 4-氨基-3-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Researcher's Guide to Alternatives for 4-Amino-3-nitrobenzoic Acid in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic pathway. 4-Amino-3-nitrobenzoic acid is a versatile reagent, widely employed in the synthesis of pharmaceuticals and dyes due to its reactive amino and nitro functionalities.[1] However, the exploration of alternative reagents can provide significant advantages in terms of yield, safety, and reactivity in subsequent transformations. This guide offers an objective comparison of this compound with its halogenated and methylated analogs, supported by experimental data to inform strategic synthetic planning.
Comparative Performance of 4-Amino-3-substituted Benzoic Acids
The following table summarizes key quantitative data for the synthesis of this compound and its common alternatives. The data highlights significant differences in reaction yields and conditions, providing a basis for selecting the most suitable reagent for a given application.
| Reagent | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Temperature (°C) | Reported Yield (%) |
| This compound | 4-Acetamidobenzoic acid | Nitric acid, Sulfuric acid | Sulfuric acid | 2 hours | 90-95 (hydrolysis) | ~74 |
| 4-Amino-3-chlorobenzoic acid | Methyl 4-amino-3-chlorobenzoate | Sodium hydroxide (B78521), Hydrochloric acid | Methanol | >7 hours | 45 | 94.6 |
| 4-Amino-3-bromobenzoic acid | 4-Aminobenzoic acid | N-Bromosuccinimide (NBS) | DMF | 18 hours | Room Temp. | ~70 |
| 4-Amino-3-iodobenzoic acid ethyl ester * | p-Aminobenzoic acid ethyl ester | Potassium iodide, Sodium hypochlorite (B82951) | Water, Ethanol | 2 hours | 30 | 90.2 |
| 4-Amino-3-methylbenzoic acid | 3-Methyl-4-nitrobenzoic acid | Palladium on carbon, Hydrogen | Methanol | 24 hours | Room Temp. | 96 |
*Yield is for the ethyl ester, which is then hydrolyzed to the carboxylic acid.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic routes. The following are representative experimental protocols for the synthesis of this compound and its alternatives.
Synthesis of this compound
This protocol involves the nitration of 4-acetamidobenzoic acid followed by hydrolysis.[2]
-
Nitration: Dissolve 4-acetamidobenzoic acid in sulfuric acid (86-92% concentration).
-
Add a nitrating mixture of nitric acid and sulfuric acid to the solution over 1-5 hours.
-
The resulting 4-acetamido-3-nitrobenzoic acid can be isolated or hydrolyzed in situ.
-
Hydrolysis: Heat the reaction mixture to 90-95°C for approximately 2 hours.
-
Cool the mixture and filter to isolate the this compound product.
-
Wash the solid with water and dry to obtain the final product.
Synthesis of 4-Amino-3-chlorobenzoic acid
This protocol describes the hydrolysis of methyl 4-amino-3-chlorobenzoate.
-
Dissolve methyl 4-amino-3-chlorobenzoate in methanol.
-
Add a solution of sodium hydroxide and stir the mixture at 45°C for several hours.
-
Monitor the reaction's progress using thin-layer chromatography.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Acidify the residue with hydrochloric acid to precipitate the 4-amino-3-chlorobenzoic acid.
-
Filter, wash with water, and dry the solid product.
Synthesis of 4-Amino-3-bromobenzoic acid
This protocol details the bromination of 4-aminobenzoic acid using N-bromosuccinimide (NBS).
-
Dissolve 4-aminobenzoic acid in N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Synthesis of 4-Amino-3-iodobenzoic acid ethyl ester
This protocol outlines the synthesis of the ethyl ester, which can be subsequently hydrolyzed.
-
Dissolve p-aminobenzoic acid ethyl ester and potassium iodide in a mixture of water and ethanol.
-
Add sodium hypochlorite as an oxidizing agent.
-
Maintain the reaction temperature at 30°C for 2 hours.
-
The resulting ethyl ester can be isolated and then hydrolyzed to the carboxylic acid using standard procedures.
Synthesis of 4-Amino-3-methylbenzoic acid
This protocol describes the reduction of 3-methyl-4-nitrobenzoic acid.
-
Dissolve 3-methyl-4-nitrobenzoic acid in methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 24 hours.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain the 4-amino-3-methylbenzoic acid product.
Visualizing Synthetic Strategies and Decision Making
The choice of reagent often depends on a balance of factors including synthetic efficiency, cost, and the desired reactivity of the final product. The following diagrams illustrate a general synthetic workflow and a decision-making flowchart for selecting the appropriate 4-amino-3-substituted benzoic acid.
Caption: General synthetic workflows for producing 4-amino-3-substituted benzoic acids.
Caption: A decision-making flowchart for selecting the appropriate aminobenzoic acid derivative.
Discussion of Alternatives
Halogenated Analogs (Cl, Br, I)
-
Advantages: The primary advantage of using halogenated analogs lies in their utility in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are fundamental in modern drug discovery.[3] The reactivity of the carbon-halogen bond (I > Br > Cl) allows for the introduction of a wide variety of substituents at the 3-position.
-
Disadvantages: The synthesis of these analogs can sometimes result in lower yields compared to the methylated version. The cost of the starting materials and reagents, particularly for the iodo-analog, can also be a consideration. From a safety perspective, halogenating agents require careful handling.
Methylated Analog
-
Advantages: 4-Amino-3-methylbenzoic acid can be synthesized in high yield (96%) via the reduction of the corresponding nitro compound. This makes it a cost-effective and efficient alternative when the functionality at the 3-position is not intended for cross-coupling reactions. The methyl group can serve as a steric and electronic modulator of the molecule.
-
Disadvantages: The methyl group is generally unreactive in cross-coupling reactions, limiting its utility as a synthetic handle for further diversification at that position.
Safety and Handling Considerations
-
This compound: This compound is known to cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn during handling.[4][5]
-
Halogenated Analogs: Halogenating agents such as NBS are corrosive and require careful handling in a well-ventilated fume hood. The final halogenated products should also be handled with appropriate PPE.
-
Methylated Analog: While generally less hazardous than the nitro or halogenated counterparts, standard laboratory safety precautions should always be followed. The reduction of the nitro-precursor involves the use of hydrogen gas and a flammable catalyst, which requires a properly controlled reaction setup.
Conclusion
The selection of an appropriate 4-amino-3-substituted benzoic acid is a strategic decision that should be guided by the specific requirements of the synthetic route. While this compound is a valuable and versatile reagent, its halogenated and methylated analogs offer distinct advantages. For applications requiring subsequent cross-coupling reactions, the halogenated derivatives, particularly the bromo and iodo analogs, are superior choices due to their enhanced reactivity. In contrast, when a stable, electron-donating group is desired and high synthetic yield is a priority, 4-amino-3-methylbenzoic acid presents a compelling and cost-effective alternative. By carefully considering the experimental data and synthetic goals, researchers can optimize their synthetic strategies for improved efficiency and outcomes.
References
A Researcher's Guide to Amino Acid Derivatization: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is fundamental to a wide array of applications, from elucidating protein structure to monitoring cell culture media and diagnosing metabolic disorders. Due to the inherent lack of strong chromophores or fluorophores in most amino acids, derivatization is a critical step to enable sensitive detection by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The choice of derivatizing agent is paramount, as it profoundly influences the sensitivity, speed, stability of the analysis, and the scope of amino acids that can be detected.
This guide provides an objective comparison of five commonly used pre-column derivatization agents: o-Phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), Phenylisothiocyanate (PITC), Ninhydrin (B49086), and 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC). We will explore their reaction mechanisms, performance characteristics supported by experimental data, and provide detailed protocols to assist you in selecting the most suitable method for your analytical requirements.
Comparative Performance of Derivatization Agents
The selection of an optimal derivatization agent requires a careful balance of several factors, including the specific amino acids of interest (primary, secondary, or both), desired sensitivity, sample throughput, and the available analytical instrumentation. The following table summarizes key quantitative performance metrics for a direct comparison of the five agents.
| Parameter | o-Phthalaldehyde (OPA) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Phenylisothiocyanate (PITC) | Ninhydrin | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) |
| Amino Acid Coverage | Primary amines only[1] | Primary & Secondary amines[1] | Primary & Secondary amines[2] | Primary amines[3] | Primary & Secondary amines[2] |
| Reaction Time | ~1 minute (very fast)[4] | 5 - 40 minutes[4][5] | 5 - 20 minutes[4] | 15 - 45 minutes[3] | ~1 minute reaction, 10 min heating[4] |
| Derivative Stability | Relatively unstable, require rapid analysis or stabilization[1] | Highly stable for more than 48 hours[1][5] | Stable[2] | Stable | Stable for days[1] |
| Detection Method | Fluorescence, UV[1][6] | Fluorescence, UV[1] | UV[4] | Spectrophotometry (Visible) | Fluorescence, UV[2] |
| Limit of Detection (LOD) | Low picomole to femtomole range[1] | Femtomole range[1][5] | Picomole range | Nanomole range | Picomole to femtomole range |
| Key Advantages | Rapid reaction, well-suited for automation, low reagent interference[1] | Reacts with primary and secondary amines, high sensitivity, stable derivatives[1] | Reacts with primary and secondary amines, stable derivatives[2] | Simple, cost-effective | Rapid reaction, stable derivatives, minimal interference from by-products[2] |
| Key Disadvantages | Only reacts with primary amines, derivative instability[1] | Hydrolysis product can interfere with chromatography[1] | Complex sample preparation, reagent toxicity[2] | Lower sensitivity compared to other methods | Potential for interference from hydrolysis by-products[2] |
Experimental Protocols
Reproducible and accurate results are contingent upon detailed and validated methodologies. The following sections provide representative protocols for the derivatization of amino acids using each of the discussed agents.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is suitable for the pre-column derivatization of primary amino acids for HPLC analysis with fluorescence detection.
Reagents:
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.
-
OPA Reagent: Dissolve 10 mg of o-Phthalaldehyde in 1 ml of methanol. Add 10 µl of 3-mercaptopropionic acid and 8.99 ml of 0.4 M borate buffer (pH 10.2). This reagent should be prepared fresh daily.
-
Amino Acid Standard or Sample: Dissolved in 0.1 M HCl.
Procedure:
-
In an autosampler vial, combine 50 µL of the amino acid standard or sample with 50 µL of the OPA derivatization reagent.
-
Mix the solution thoroughly by aspiration and dispensation cycles in the autosampler.
-
Allow the reaction to proceed for 30 minutes at room temperature before injection onto the HPLC system.
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) Derivatization Protocol
This protocol is designed for the derivatization of both primary and secondary amino acids for HPLC analysis with fluorescence detection.
Reagents:
-
Borate Buffer (0.2 M, pH 10.0): Prepare as described for the OPA protocol and adjust the pH to 10.0.
-
FMOC-Cl Reagent (15 mM): Dissolve 3.88 mg of FMOC-Cl in 1 mL of acetonitrile (B52724). This reagent is moisture-sensitive and should be prepared fresh.
-
1-Adamantanamine (ADAM) Solution (300 mM): Prepare in a 1:1 (v/v) mixture of water and acetonitrile to stop the reaction.
-
Amino Acid Standard or Sample.
Procedure:
-
To 300 µL of the amino acid sample or standard, add 600 µL of 0.2 M borate buffer (pH 10.0).
-
Add 600 µL of the 15 mM FMOC-Cl reagent and vortex immediately.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Stop the reaction by adding 600 µL of the 300 mM ADAM solution and vortex.
-
Let the mixture stand for 1 minute before filtering and injecting it into the HPLC system.
Phenylisothiocyanate (PITC) Derivatization Protocol
This protocol is suitable for the derivatization of primary and secondary amino acids for reversed-phase HPLC with UV detection.
Reagents:
-
Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine (B128534), and water (10:5:2:3 v/v/v/v).
-
Phenylisothiocyanate (PITC).
-
Drying Solvent: A mixture of methanol, water, and triethylamine (2:2:1 v/v/v).
-
Sample Solvent: 5 mM disodium (B8443419) hydrogen phosphate (B84403) (pH 7.4) and acetonitrile (95:5, v/v).
-
Amino Acid Standard or Sample.
Procedure:
-
Dry the amino acid sample or standard in a reaction tube under vacuum.
-
Redissolve the dried sample in 20 µL of the Coupling Solution.
-
Add 20 µL of a 10% PITC solution in the Coupling Solution, vortex, and let it react for 5 minutes at room temperature.
-
Remove the excess reagent and solvents under vacuum.
-
Dissolve the resulting phenylthiocarbamyl (PTC) amino acids in the Sample Solvent for HPLC analysis.
Ninhydrin Assay Protocol
This protocol describes a classical colorimetric method for the quantification of amino acids.
Reagents:
-
Ninhydrin Reagent (2%): Dissolve 0.2 grams of ninhydrin in 10 mL of ethanol (B145695) or acetone. Prepare this solution fresh.
-
Sodium Acetate Buffer (pH 5.2).
-
Amino Acid Standard or Sample.
Procedure:
-
To 1 mL of the sample solution in a test tube, add a few drops of the 2% ninhydrin reagent.
-
Place the test tube in a boiling water bath for 5 minutes.[4]
-
Allow the tube to cool to room temperature.
-
Dilute the reaction mixture with 1 mL of ethanol and mix well.
-
Measure the absorbance of the resulting purple solution at 570 nm using a spectrophotometer. For proline and hydroxyproline, a yellow-orange complex is formed, which is measured at 440 nm.[4]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization Protocol (AccQ•Tag™ Method)
This protocol is based on the widely used Waters AccQ•Tag™ chemistry for UPLC analysis with fluorescence or UV detection.
Reagents (typically supplied in a kit):
-
AccQ•Fluor Borate Buffer.
-
AccQ•Fluor Reagent Powder (AQC): Reconstituted with acetonitrile.
-
Amino Acid Standard or Sample.
Procedure:
-
To 10 µL of the amino acid sample or standard, add 70 µL of the AccQ•Fluor Borate Buffer and mix.
-
Add 20 µL of the reconstituted AccQ•Fluor Reagent (AQC) and mix immediately and thoroughly.
-
Heat the mixture at 55°C for 10 minutes.
-
The sample is then ready for injection into the UPLC system.
Visualizing the Workflow: Derivatization Pathways
To further clarify the experimental processes, the following diagrams illustrate the logical workflows for each derivatization method.
Caption: OPA Derivatization Workflow.
Caption: FMOC-Cl Derivatization Workflow.
Caption: PITC Derivatization Workflow.
Caption: Ninhydrin Assay Workflow.
Caption: AQC (AccQ•Tag™) Derivatization Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validated HPLC Methods for 4-Amino-3-nitrobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-Amino-3-nitrobenzoic Acid and Structurally Related Compounds.
This guide provides a detailed comparison of validated HPLC methods for the quantitative analysis of this compound and its derivatives. The information presented is intended to assist researchers and analytical scientists in selecting and implementing robust and reliable analytical methods for these compounds in various matrices.
Comparative Analysis of HPLC Methods
The following tables summarize the chromatographic conditions and reported validation parameters for the analyzed derivatives.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method for 4-Amino-3-nitrophenol[1] | Proposed Method for this compound | Method for 4-Methyl-3-nitrobenzoic Acid |
| Stationary Phase | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | Octadecylsilane (C18), 150 mm x 4.6 mm, 5 µm | Intertex C18, 150 mm x 4.6 mm, 5 µm[2] |
| Mobile Phase | Acetonitrile (B52724): 0.05 M Acetic Buffer (pH 5.9) (20:80, v/v) | Acetonitrile: 0.1% Phosphoric Acid in Water (gradient or isocratic) | Acetonitrile: Phosphoric Acid in Water (pH 3.0) (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[2] |
| Detection Wavelength | Not Specified | ~254 nm (based on UV spectra of similar compounds) | 230 nm[2] |
| Column Temperature | 40°C | Ambient or 25°C[2] | 25°C[2] |
| Injection Volume | Not Specified | 10-20 µL | 10 - 20 µL[2] |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method for 4-Amino-3-nitrophenol[1] | Proposed Method for this compound | Method for 4-Methyl-3-nitrobenzoic Acid |
| Linearity (Correlation Coefficient, r²) | 1.0 | To be determined | ≥0.999 |
| Accuracy (% Recovery) | 99.06 - 101.05 | To be determined | To be determined |
| Precision (%RSD) | 0.59 - 1.92 | To be determined | To be determined |
| Limit of Quantitation (LOQ) | 0.07% | To be determined | To be determined |
| Specificity | Selective and specific | To be determined | To be determined |
Detailed Experimental Protocols
HPLC Method for the Determination of 4-Amino-3-nitrophenol[1]
This method was developed and validated for the determination of 4-amino-3-nitrophenol (B127093) in oxidative hair colorants.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a Photo Diode Array (PDA) Detector.
-
Octadecylsilane (C18) column (250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Acetic acid.
-
Water (HPLC grade).
-
Reference standard of 4-amino-3-nitrophenol.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.05 M acetic buffer with a pH of 5.9 in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.
-
Detection: As per the PDA detector's capabilities, specific wavelength not detailed.
4. Standard and Sample Preparation:
-
Prepare a stock solution of the 4-amino-3-nitrophenol reference standard in a suitable solvent.
-
Prepare working standard solutions by diluting the stock solution to concentrations of 3.68 µg/mL, 14.70 µg/mL, and 18.38 µg/mL.
-
Prepare sample solutions by extracting the analyte from the matrix and diluting to fall within the calibration range.
5. Validation Summary:
-
Linearity: The method demonstrated good linearity with a correlation coefficient of 1.0.[1]
-
Precision: The relative standard deviation (%RSD) for concentrations of 3.68 µg/mL, 14.70 µg/mL, and 18.38 µg/mL were 0.59%, 1.92%, and 0.68%, respectively.[1]
-
Accuracy: The percent recovery at the same concentrations ranged from 99.06% to 101.05%.[1]
-
Selectivity and Specificity: The method was found to be selective in differentiating 4-amino-3-nitrophenol from its structural isomers and specific in the presence of methylparaben.[1]
-
Limit of Quantitation (LOQ): The LOQ was determined to be 0.07%.[1]
Visualizing the Workflow and Molecular Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for HPLC method validation.
Caption: Structural relationships of the analyzed compounds.
References
A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic differences between 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid, providing key experimental data and methodologies for researchers, scientists, and drug development professionals.
Nitrobenzoic acids are a class of organic compounds with the formula C₇H₅NO₄. The three isomers, ortho (2-), meta (3-), and para (4-), are distinguished by the relative positions of the nitro (-NO₂) and carboxylic acid (-COOH) functional groups on the benzene (B151609) ring. These positional differences result in distinct physical and chemical properties, which in turn give rise to unique spectroscopic signatures. A thorough understanding of these spectroscopic variations is essential for the accurate identification, characterization, and quality control of these isomers in various applications, including pharmaceutical synthesis and materials science. This guide offers a comparative analysis of their Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three nitrobenzoic acid isomers.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides insight into the functional groups and overall structure of the molecules. The key vibrational frequencies for the nitrobenzoic acid isomers are presented below.
| Functional Group | Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | ~3200-2500 | ~3100-2500 | ~3100-2500 |
| C=O (Carboxylic Acid) | Stretching | ~1700[1] | ~1700[1] | ~1700[1] |
| N-O (Nitro Group) | Asymmetric Stretching | ~1530[1][2] | ~1530[1][2] | ~1525[1][2] |
| N-O (Nitro Group) | Symmetric Stretching | ~1350[1][2] | ~1350[1][2] | ~1345[1][2] |
| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C (Aromatic) | Stretching | ~1600-1450 | ~1600-1450 | ~1600-1450 |
Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for determining the chemical environment of hydrogen and carbon atoms within a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.[2]
¹H NMR (DMSO-d₆, ppm)
| Isomer | COOH Proton (singlet) | Aromatic Protons (multiplet/doublet) |
| 2-Nitrobenzoic Acid | ~13.5 | 8.1-7.7 (m, 4H)[1] |
| 3-Nitrobenzoic Acid | ~13.5 | 8.7-7.8 (m, 4H)[1] |
| 4-Nitrobenzoic Acid | ~13.6 | 8.3 (d, 2H), 8.1 (d, 2H)[1] |
¹³C NMR (DMSO-d₆, ppm)
| Isomer | Chemical Shifts (δ) |
| 2-Nitrobenzoic Acid | ~166, 148, 134, 132, 130, 129, 124[1] |
| 3-Nitrobenzoic Acid | ~165, 148, 136, 131, 130, 127, 123[1] |
| 4-Nitrobenzoic Acid | ~166, 150, 136, 131, 130, 124[1] |
Note: NMR chemical shifts are approximate and can vary with the solvent and concentration used.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecules.[2] The position of the nitro group influences the electronic structure and thus the absorption maxima (λmax).
| Isomer | λmax (nm) in Ethanol |
| 2-Nitrobenzoic Acid | ~270 |
| 3-Nitrobenzoic Acid | ~260 |
| 4-Nitrobenzoic Acid | ~275 |
Note: The λmax values can be influenced by the solvent used.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy (Solid State)
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the nitrobenzoic acid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid nitrobenzoic acid isomer was placed directly onto a microscope slide or into a capillary tube.[2]
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[2]
-
Data Acquisition: The Raman spectrum was collected by focusing the laser onto the sample and collecting the scattered light. The data was typically acquired over a range of Raman shifts (e.g., 200-3500 cm⁻¹). The laser power and acquisition time were optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the nitrobenzoic acid isomer in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0 ppm.[2]
-
-
Instrumentation: A nuclear magnetic resonance spectrometer (e.g., 400 MHz or 500 MHz).[2]
-
Data Acquisition:
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of each nitrobenzoic acid isomer by dissolving a known mass of the compound in a specific volume of a suitable solvent, such as ethanol.
-
Dilute the stock solution to an appropriate concentration to ensure that the absorbance values are within the linear range of the instrument (typically between 0.1 and 1.0).[2]
-
-
Instrumentation: A UV-Vis spectrophotometer.[2]
-
Data Acquisition:
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in this comparative study.
References
A Comparative Guide to the Reactivity of Aminonitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric positioning of functional groups on an aromatic ring profoundly influences a molecule's physicochemical properties and chemical reactivity. For aminonitrobenzoic acids, which possess amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH) groups, these differences are critical. The interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups dictates the reactivity at each functional site. This guide provides a comparative analysis of common aminonitrobenzoic acid isomers, offering quantitative data and detailed experimental protocols to inform synthetic strategies.
Physicochemical and Acidity Comparison
The electronic environment of each isomer directly impacts its physical properties and the acidity of the carboxylic acid group. The strongly electron-withdrawing nitro group generally increases the acidity (lowers the pKa) compared to aminobenzoic acid, but its effect is modulated by the position of the electron-donating amino group.
Table 1: Physicochemical Properties and pKa of Aminonitrobenzoic Acid Isomers
| Property | 2-Amino-3-nitrobenzoic acid | 2-Amino-5-nitrobenzoic acid | 4-Amino-3-nitrobenzoic acid | 5-Amino-2-nitrobenzoic acid |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol | 182.13 g/mol | 182.13 g/mol | 182.13 g/mol |
| Appearance | --- | Bright yellow powder[1] | White crystalline solid | Yellow powder or crystal |
| Melting Point (°C) | --- | 270 (decomposes)[1] | 280 (decomposes) | 236-238 |
| pKa (carboxyl group) | Data not available | Data not available | ~4.19[2] | ~2.28 |
| Solubility | --- | Insoluble in water[1] | --- | Soluble in DMSO and Methanol |
Note: Data for all isomers is not consistently available in literature. The provided values are collated from various sources.
Theoretical Framework: Electronic and Steric Effects
The reactivity of each isomer is governed by a combination of electronic (inductive and resonance) and steric effects.
-
-NO₂ Group : Strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. It deactivates the ring towards electrophilic substitution and increases the acidity of the carboxylic acid.
-
-COOH Group : Electron-withdrawing (-I, -R), meta-directing, and deactivating.
-
-NH₂ Group : Strongly electron-donating through resonance (+R) but electron-withdrawing through induction (-I). The +R effect is dominant, making it an activating, ortho/para-directing group. It decreases the acidity of the carboxylic acid by donating electron density to the ring.
The relative positions of these groups determine the net electronic effect at each reactive site, influencing reaction rates and regioselectivity. For instance, an amino group para to the carboxyl group will have a stronger acid-weakening effect than one in the meta position. Steric hindrance, particularly from groups in the ortho position, can impede reactions at an adjacent functional group.
References
A Comparative Guide to the Efficacy of 4-Amino-3-nitrobenzoic Acid and Other Small Molecules as Trypanosoma cruzi trans-Sialidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibition efficacy of 4-Amino-3-nitrobenzoic acid and other reported small molecule inhibitors against Trypanosoma cruzi trans-sialidase (TcTS). This essential parasitic enzyme is a key target in the development of novel therapeutics for Chagas disease. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the evaluation and selection of potential drug candidates.
Comparative Efficacy of trans-Sialidase Inhibitors
The inhibitory potential of various compounds against Trypanosoma cruzi trans-sialidase has been evaluated using a range of enzymatic assays. While a direct IC50 value for this compound is not widely reported, its significant percentage of inhibition provides a valuable benchmark. This table summarizes the available quantitative data for this compound and other notable TcTS inhibitors.
| Compound | Type | Reported Inhibition | Reference Compound(s) |
| This compound | Benzoic acid derivative | 77% inhibition in enzymatic assays[1][2] | Not specified |
| 4-Acetylamino-3-hydroxymethylbenzoic acid | Benzoic acid derivative | Ki: 300 µM, IC50: 0.54 mM | Not specified[3] |
| Sulfonamide derivatives | Sulfonamide | IC50: 0.21 mM | Not specified[4] |
| Deprotected galactosyl derivative | Galactosyl derivative | IC50: 1.1 mM (weak inhibition) | Not specified[5] |
| Synthetic oligosaccharides | Oligosaccharide | IC50: 0.6 - 4 mM | N-acetyllactosamine[6] |
| 3-Benzothiazol-2-yl-4-phenyl-but-3-enoic acid | Butenoic acid derivative | 92% inhibition | Not specified[4] |
| Apigenin | Flavonoid | Identified as having minimal and sufficient structure for inhibition | Not specified[7] |
| 6-chloro-9,10-dihydro-4,5,7-trihydroxy-9,10-dioxo-2-anthracenecarboxylic acid | Anthraquinone | Strongest inhibitory activity reported | Not specified[7] |
| Sulfasalazine | Anti-inflammatory drug | 37% inhibition | Not specified[3] |
Experimental Protocols
Accurate assessment of enzyme inhibition requires standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of Trypanosoma cruzi trans-sialidase inhibitors.
General trans-Sialidase Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the inhibitory activity of a compound against TcTS by measuring the release of a fluorescent product.
Materials:
-
Recombinant Trypanosoma cruzi trans-sialidase (TcTS)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Donor substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MU-NANA)
-
Acceptor substrate: Lactose (B1674315)
-
Assay buffer: 20 mM Tris-HCl, pH 7.6
-
Stop solution: 0.1 M Glycine-NaOH, pH 10.4
-
96-well black microplates
-
Fluorometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well microplate, add 10 µL of the test compound at various concentrations.
-
Add 30 µL of recombinant TcTS solution (final concentration to be optimized for linear reaction kinetics).
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing 4-MU-NANA (donor) and lactose (acceptor) in the assay buffer.
-
Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 200 µL of the stop solution to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
If applicable, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Radiometric trans-Sialidase Inhibition Assay
This method measures the transfer of radiolabeled sialic acid from a donor to an acceptor substrate.[8]
Materials:
-
Recombinant TcTS
-
Test compound
-
Donor substrate: Sialyllactose
-
Acceptor substrate: [D-glucose-1-¹⁴C]lactose
-
Assay buffer: 20 mM Tris buffer, pH 7.6
-
Quaternary aminoethyl-Sepharose A-25 beads
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubation:
-
Incubate the test compound with recombinant TcTS at room temperature for 15 minutes.[8]
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing 1 mM sialyllactose and 12 µM [D-glucose-1-¹⁴C]lactose in 30 µL of 20 mM Tris buffer, pH 7.6.[8]
-
-
Reaction and Termination:
-
Separation and Quantification:
-
Calculation:
-
The percentage of inhibition is calculated using the formula: TIA = 100 * [1 − (cpm sample / cpm normal pool)].[8]
-
Visualizing Key Processes
To better understand the experimental and biological contexts, the following diagrams illustrate a typical workflow for screening enzyme inhibitors and the proposed mechanism of action for TcTS.
References
- 1. Effect of this compound on the expression level of the trans-sialidase gene in Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative rates of sialylation by recombinant trans-sialidase and inhibitor properties of synthetic oligosaccharides from Trypanosoma cruzi mucins-containing galactofuranose and galactopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent inhibitor scaffold against Trypanosoma cruzi trans-sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trans-Sialidase Inhibition Assay Detects Trypanosoma cruzi Infection in Different Wild Mammal Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Amino-3-nitrobenzoic Acid and Alternative Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate success of a drug discovery campaign. 4-Amino-3-nitrobenzoic acid is a versatile organic compound, notable for its trifunctional nature, incorporating an amine, a nitro group, and a carboxylic acid on a benzene (B151609) ring.[1] These functional groups provide multiple reaction sites, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals like azo dyes.[1]
This guide provides an objective comparison of this compound against other structurally similar building blocks. It includes a summary of physicochemical properties, comparative performance in synthetic applications supported by experimental data, and detailed experimental protocols.
Physicochemical Properties and Synthetic Utility
The unique arrangement of functional groups on this compound (molecular formula C₇H₆N₂O₄) influences its reactivity.[1] The electron-withdrawing nitro group enhances the acidity of the carboxylic acid, while the amino group serves as a key nucleophile or a site for diazotization reactions.[1] Its utility is benchmarked against other substituted aminobenzoic acids to provide a framework for synthetic strategy selection.
| Property | This compound | 4-Amino-3-bromobenzoic acid | 4-Amino-3-hydroxybenzoic acid | 4-(Methylamino)-3-nitrobenzoic acid |
| Molecular Weight | 182.13 g/mol | 216.03 g/mol | 153.14 g/mol | 196.16 g/mol [2] |
| Melting Point | ~280-290 °C (decomposes)[3] | ~211-215 °C | Data not readily available | ~238 °C[2] |
| Key Functional Groups | Amino, Nitro, Carboxylic Acid | Amino, Bromo, Carboxylic Acid | Amino, Hydroxy, Carboxylic Acid | Methylamino, Nitro, Carboxylic Acid |
| Primary Synthetic Use | Peptide synthesis, PARP inhibitor precursors, Azo dyes[1] | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), JAK inhibitor precursors[4] | Pharmaceutical intermediates, Dye intermediates[5] | Organic and pharmaceutical intermediates[6] |
| Key Advantages | Orthogonal reactivity of functional groups. | Bromo group is an excellent handle for C-C and C-N bond formation.[4] | Hydroxyl group offers unique reactivity for ether synthesis. | Increased lipophilicity compared to the primary amine analog. |
| Key Disadvantages | Nitro group often requires reduction, adding a step to syntheses. | Higher cost compared to non-halogenated analogs. | Potential for side reactions due to the reactivity of the hydroxyl group. | Synthesis is a multi-step process from precursors like 4-chloro-3-nitrobenzoic acid.[7] |
Application in Pharmaceutical Synthesis: PARP Inhibitors
A significant application of building blocks like this compound and its analogs is in the synthesis of targeted cancer therapeutics, such as poly (ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP inhibitors are a class of drugs that induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][10] One such PARP inhibitor is Niraparib, approved for the treatment of ovarian and breast cancer.[11][12]
Several patented synthetic routes for Niraparib utilize precursors derived from substituted nitrobenzoic acids, such as 3-methyl-2-nitrobenzoic acid.[13][14] The general strategy involves the construction of the core indazole ring system, for which the amino and nitro groups on a benzoic acid scaffold are crucial precursors.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1, are critical components of the DNA damage response pathway.[8] They are recruited to sites of single-strand DNA breaks (SSBs), where they synthesize poly(ADP-ribose) chains that signal for and recruit other DNA repair proteins.[9] PARP inhibitors block this catalytic activity.[9] In normal cells, the resulting unrepaired SSBs can be resolved by the homologous recombination (HR) pathway during DNA replication. However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HR pathway is deficient. The accumulation of unrepaired DNA breaks leads to genomic instability and cell death—a concept known as synthetic lethality.[10]
Caption: PARP inhibitor mechanism of action leading to synthetic lethality.
Benchmarking Against 4-Amino-3-bromobenzoic Acid
4-Amino-3-bromobenzoic acid is a key alternative building block where the nitro group is replaced by a bromine atom.[4] This substitution fundamentally alters the synthetic strategies that can be employed. The bromine atom is a versatile handle for introducing molecular diversity through various cross-coupling reactions, which is a cornerstone of modern medicinal chemistry.[4]
A notable application is in the synthesis of selective covalent inhibitors of Janus Kinase 3 (JAK3).[4] The JAK-STAT pathway is crucial for immune cell signaling, and its dysregulation is implicated in autoimmune diseases.[4] The bromine atom can be replaced via a coupling reaction to build out the core of the inhibitor, while the amino and carboxylic acid groups serve as points for attaching other pharmacophoric features, such as an acrylamide (B121943) "warhead" designed to form a covalent bond with a cysteine residue in the JAK3 active site.[4]
Caption: Comparative synthetic utility of nitro vs. bromo building blocks.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing building blocks in a research setting.
Protocol 1: Synthesis of this compound
This procedure involves the nitration of 4-acetamidobenzoic acid, followed by hydrolysis of the acetyl group. The acetamido group directs the incoming nitro group to the ortho position and protects the amine from oxidation.[3]
-
Materials : 4-acetamidobenzoic acid, 70-84% nitric acid, ice.
-
Step 1: Nitration : Add 4-acetamidobenzoic acid (50 parts by weight) to 70-84% nitric acid (144 parts) while maintaining the temperature between 0 and 25 °C.[3] Stir the resulting solution for approximately one hour at 8-12 °C until mononitration is complete.[3]
-
Step 2: Precipitation : Drown the reaction mass in ice water (1000 parts) to precipitate the 4-acetamido-3-nitrobenzoic acid as a pale yellow solid.[3] Filter the precipitate and wash thoroughly with water.[3]
-
Step 3: Hydrolysis : Heat the aqueous slurry of the isolated 4-acetamido-3-nitrobenzoic acid to 90-95 °C for approximately 2 hours to effect deacetylation.[3]
-
Step 4: Isolation : Cool the slurry. The bright yellow product, this compound, is isolated by filtration, washed with water, and dried.[3] The reported melting point is in the range of 287.5-290 °C.[3]
Protocol 2: Amide Coupling with 4-Amino-3-bromobenzoic Acid
This protocol describes a standard amide bond formation, a key step in elaborating the building block into a more complex precursor for a bioactive molecule, such as a JAK3 inhibitor.[4]
-
Materials : 4-Amino-3-bromobenzoic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), desired amine partner, ethyl acetate, water, brine.
-
Step 1: Activation : To a solution of 4-amino-3-bromobenzoic acid (1.0 equivalent) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).[4] Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Step 2: Coupling : Add the desired amine (containing, for example, a protected acrylamide moiety) (1.1 eq) to the reaction mixture.[4]
-
Step 3: Reaction : Stir the reaction at room temperature for 12-16 hours. Monitor the progress by TLC or LC-MS.[4]
-
Step 4: Work-up and Isolation : Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[4] Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.[4] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4] The crude product can be purified by column chromatography on silica (B1680970) gel.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 12. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 13. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 14. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Purity Analysis of 4-Amino-3-nitrobenzoic Acid: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for key pharmaceutical intermediates like 4-Amino-3-nitrobenzoic acid is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of two common analytical techniques for purity assessment: acid-base titration and High-Performance Liquid Chromatography (HPLC). The following sections detail the principles of each method, provide comprehensive experimental protocols, and present comparative performance data to aid in the selection of the most appropriate analytical strategy.
Method Comparison at a Glance
The choice between titration and HPLC for the purity analysis of this compound depends on several factors, including the need for impurity profiling, sample throughput, and available instrumentation. While titration offers a simple and cost-effective method for determining the overall acidic content, HPLC provides a more detailed picture of the sample's purity by separating the main component from any process-related impurities or degradation products.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction between the acidic carboxylic group of the analyte and a standardized basic solution. | Separation of the analyte from impurities based on differential partitioning between a stationary and a mobile phase, followed by UV detection. |
| Selectivity | Low; the method determines the total acidity and is not specific to this compound. Any acidic or basic impurities will interfere. | High; capable of separating the main component from structurally similar impurities and degradation products. |
| Information Provided | Percentage purity based on the total acidic content (assay). | Percentage purity, impurity profile, and quantification of individual impurities. |
| Instrumentation | Basic laboratory glassware (burette, pipette, flask), magnetic stirrer, and a pH meter or chemical indicator. | HPLC system with a UV detector, column, and data acquisition software. |
| Sample Throughput | Moderate; manual titrations can be time-consuming for large numbers of samples. | High; autosamplers allow for the automated analysis of numerous samples. |
| Cost | Low; minimal reagent and equipment costs. | High; significant initial investment in instrumentation and ongoing costs for solvents, columns, and maintenance. |
Quantitative Performance Data
| Performance Metric | Acid-Base Titration (for similar compounds) | HPLC (for similar compounds) |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (% RSD) | ≤ 1.0% | ≤ 0.5% |
| Linearity (r²) | Not Applicable | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.03% |
Experimental Protocols
Acid-Base Titration of this compound
This protocol describes the determination of the purity of this compound by manual acid-base titration using a standardized solution of sodium hydroxide.
Instrumentation and Reagents:
-
Analytical balance
-
50 mL Burette
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
pH meter (optional, for potentiometric titration)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
This compound sample
-
Ethanol (B145695) (neutralized)
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample and record the weight.
-
Dissolve the sample in 50 mL of neutralized ethanol in a 250 mL Erlenmeyer flask. Gentle warming may be required to facilitate dissolution.
-
Add 2-3 drops of phenolphthalein indicator to the sample solution.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the sample solution with the NaOH solution while continuously stirring.
-
The endpoint is reached when the solution turns to a faint, persistent pink color. Record the final volume of NaOH solution used.
-
Perform the titration in triplicate to ensure accuracy.
Calculation of Purity:
The purity of the this compound is calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution consumed in mL
-
M = Molarity of the NaOH solution in mol/L
-
MW = Molecular weight of this compound (182.13 g/mol )
-
W = Weight of the sample in mg
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the purity determination of this compound by reverse-phase HPLC. Method development and validation are essential for specific applications.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% acid). A common starting point is a 30:70 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to achieve a concentration similar to the primary working standard.
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Data Analysis: Record the chromatograms. The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards (external standard method) or by the area percent method if all impurities are known to have a similar response factor.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both titration and HPLC analysis.
Caption: Experimental workflow for purity analysis by acid-base titration.
Caption: Experimental workflow for purity analysis by HPLC.
Logical Relationship for Method Selection
The choice of analytical method is guided by the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
A Comparative Guide to the Cost-Effectiveness of 4-Amino-3-nitrobenzoic Acid Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic pathway is a critical decision that balances efficiency, cost, safety, and environmental impact. This guide provides an objective comparison of two primary routes for the synthesis of 4-Amino-3-nitrobenzoic acid, a vital intermediate in the production of pharmaceuticals and dyes. The analysis is supported by experimental data from published literature and patents to inform strategic manufacturing decisions.
Comparative Analysis of Synthesis Routes
The two most prominent methods for synthesizing this compound begin with either 4-acetamidobenzoic acid or 4-chlorobenzoic acid. Each route involves a two-step process, but they differ significantly in reaction conditions, overall yield, and the cost of starting materials.
| Metric | Route A: From 4-Acetamidobenzoic Acid | Route B: From 4-Chlorobenzoic Acid |
| Starting Material | 4-Acetamidobenzoic acid | 4-Chlorobenzoic acid |
| Step 1 | Nitration | Nitration |
| Step 1 Yield | 68-89% | 90-98.7%[1] |
| Step 2 | Hydrolysis | Nucleophilic Aromatic Substitution (Amination) |
| Step 2 Yield | High (not isolated) | Data not available (qualitatively feasible) |
| Overall Yield | ~74%[2] | Estimated to be lower than Step 1 yield |
| Purity | High, suitable for subsequent steps | High purity reported for nitration product |
| Starting Material Cost | Wide range ($18 - $940 / kg)[2][3][4] | Moderate range ($114 - $184 / kg)[5][6] |
| Key Reagents | Nitric acid, Sulfuric acid | Nitric acid, Sulfuric acid, Ammonia (B1221849) |
| Safety & Environment | Involves hazardous nitrating acids. The process can be run as a one-pot synthesis, reducing intermediate handling.[7] | Involves hazardous nitrating acids and requires handling of ammonia (gas or solution), potentially under pressure. |
Experimental Protocols
Route A: Synthesis from 4-Acetamidobenzoic Acid
This route involves the nitration of 4-acetamidobenzoic acid, followed by the hydrolysis of the acetyl group. The two steps can be performed sequentially in a one-pot synthesis without the isolation of the intermediate.[7]
Experimental Protocol:
-
Nitration: 4-acetamidobenzoic acid is dissolved in sulfuric acid (86-92% concentration). The solution is maintained at a temperature between 0°C and 12°C.[2]
-
A mixed acid solution (typically 1 part 100% nitric acid and 2 parts 100% sulfuric acid) is added over a period of 1 to 5 hours, ensuring the temperature is kept within the specified range.[2]
-
Hydrolysis: After the nitration is complete, the entire reaction mass is "drowned" by pouring it into water.[2]
-
The resulting slurry, containing the intermediate 4-acetamido-3-nitrobenzoic acid, is heated to 90-95°C for approximately 2 hours to effect hydrolysis.[2][7]
-
After cooling, the bright yellow solid product, this compound, is isolated by filtration, washed with water, and dried.[7] An overall yield of 74% is reported for this process.[2]
Route B: Synthesis from 4-Chlorobenzoic Acid
This pathway begins with the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid, a step that proceeds with very high yield. The subsequent step involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with an amino group.
Experimental Protocol:
-
Nitration: 4-chlorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is typically maintained below 20°C for several hours, or at the boiling point of a solvent like dichloromethane (B109758) for a shorter duration.[8] This step consistently produces 4-chloro-3-nitrobenzoic acid in high yields, often exceeding 97%.[8]
-
Amination: The resulting 4-chloro-3-nitrobenzoic acid is subjected to amination. This is typically achieved by heating the substrate with aqueous or liquid ammonia in an autoclave under pressure. The electron-withdrawing nitro group ortho to the chlorine atom activates the ring for nucleophilic attack by ammonia.
Synthesis Route Selection
The choice between these two synthetic pathways depends heavily on economic and logistical factors. The following flowchart provides a logical framework for making this decision.
Caption: Decision flowchart for synthesis route selection.
Conclusion
The synthesis of this compound from 4-acetamidobenzoic acid (Route A) presents a well-documented and reliable one-pot process with a respectable overall yield of around 74%.[2] Its primary advantage lies in the potential for very low starting material costs, although supplier prices can vary dramatically. This route avoids the need to handle ammonia under pressure.
Conversely, the pathway starting from 4-chlorobenzoic acid (Route B) features a more consistent and slightly higher starting material cost but boasts an exceptionally high-yield nitration step (>97%).[8] The major uncertainty of this route is the lack of readily available, specific data on the yield of the second amination step. This route is preferable when the initial nitration efficiency is paramount and facilities are equipped to handle the required amination conditions.
Ultimately, for industrial-scale production, a preliminary cost analysis of available starting materials and an in-house experimental validation of the amination step in Route B would be prudent before committing to a specific manufacturing process.
References
- 1. data.epo.org [data.epo.org]
- 2. 4-Acetamidobenzoic acid, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. indiamart.com [indiamart.com]
- 4. 4-Acetamidobenzoic acid | 556-08-1 | FA00388 | Biosynth [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Chlorobenzoic acid, 1 kg, CAS No. 74-11-3 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 7. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
Safety Operating Guide
Proper Disposal of 4-Amino-3-nitrobenzoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Amino-3-nitrobenzoic acid, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, which must be inspected before use.[1]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator should be used. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator.[1]
All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][3]
Hazard Profile Summary
This compound is classified as a hazardous substance with the following primary concerns:
-
It is a combustible solid.[6]
As with many aromatic nitro compounds, it is crucial to prevent the substance from entering drains to avoid environmental contamination.[1][3][4]
Quantitative Data and Hazard Classifications
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1588-83-6 | [6] |
| Molecular Formula | C₇H₆N₂O₄ | [3] |
| Melting Point | 280 °C (decomposes) | [6] |
| GHS Hazard Statements | H315, H319, H335 | [5][6] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [5] |
| Storage Class | 11 (Combustible Solids) | [6] |
Step-by-Step Disposal Protocol
The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company.[1][3]
Step 1: Segregation and Collection of Waste
-
Solid Waste: Collect any surplus, expired, or waste this compound in a designated, clearly labeled hazardous waste container.[3] The container must be robust, chemically resistant, and have a secure, tightly closing lid.[2][3] Avoid creating dust during transfer.[1][3]
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, contaminated gloves, or labware) must also be collected and disposed of as hazardous waste in the same container.
-
Empty Containers: Dispose of the original, now empty, containers as unused product, as they will retain chemical residues.[1][3]
Step 2: Labeling of Hazardous Waste Containers
Properly and clearly label the hazardous waste container with the following information:
-
The full chemical name: "This compound ".[7]
-
The associated hazards (e.g., "Irritant," "Combustible Solid").[7]
-
The date when the waste was first added to the container (accumulation start date).[7]
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[9][10]
-
The storage area must be well-ventilated and away from incompatible materials.[7]
-
Ensure the container is kept tightly closed at all times, except when adding waste.[3][8]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[1]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[7]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3] This may involve dissolving or mixing the material with a combustible solvent.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. kiros.chem.au.dk [kiros.chem.au.dk]
- 6. This compound 97 1588-83-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling 4-Amino-3-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 4-Amino-3-nitrobenzoic acid (CAS No. 1588-83-6). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a solid substance that can cause skin, eye, and respiratory irritation.[1][2][3] While the toxicological properties have not been fully investigated, it is crucial to handle this compound with care, employing a multi-layered safety approach that combines engineering controls and appropriate Personal Protective Equipment (PPE).
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] | Protects against dust particles and potential splashes that can cause serious eye irritation.[2][3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. | Provides an additional layer of protection for the entire face from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Nitrile gloves are suitable choices.[4] Always inspect gloves for integrity before each use and change them immediately upon contamination.[5] | Prevents skin contact, which can cause irritation.[2][3] Butyl rubber gloves, in particular, offer good resistance to nitro-compounds.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. | Provides a barrier against accidental skin contact with the chemical. |
| Respiratory Protection | Dust mask or respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection or when dust generation is likely, use a respirator with an organic vapor/acid gas cartridge combined with a P100 filter.[5] | Protects against inhalation of dust, which may cause respiratory tract irritation.[1][2] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄[2][6] |
| Molecular Weight | 182.13 g/mol [2][6] |
| Appearance | White to off-white or yellow to light red crystalline solid.[1][7] |
| Melting Point | 280-290 °C (decomposes)[2][6][7] |
| Solubility | Very soluble in water.[1] Soluble in alcohols, ketones, and ethyl acetate.[7] |
| pKa | 4.19[1] |
| Density | 1.6 g/cm³[2] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is required for all procedures that may generate dust or aerosols.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a spatula for transferring the solid and avoid creating dust clouds.
-
During the Experiment: Keep all containers with this compound clearly labeled. Avoid contact with skin and eyes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[1]
Emergency and Disposal Plans
Spill Management Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[2] Avoid actions that could generate dust.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.
Waste Disposal Plan
-
Chemical Waste: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[3][5] A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Materials: Dispose of contaminated packaging, absorbent materials, and used PPE as hazardous waste in accordance with local, regional, and national regulations.[3][5] Do not empty into drains.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. This compound(1588-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | CAS#:1588-83-6 | Chemsrc [chemsrc.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. capotchem.com [capotchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
